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  • Product: 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine
  • CAS: 117460-98-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine in Pharmaceutical Synthesis

Executive Summary & Strategic Importance In the landscape of modern drug metabolism and pharmacokinetics (DMPK), the synthesis of specific active metabolites is a critical regulatory requirement. 2-tert-Butyldimethylsily...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the landscape of modern drug metabolism and pharmacokinetics (DMPK), the synthesis of specific active metabolites is a critical regulatory requirement. 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine (CAS: 117460-98-7) [1] serves as a highly specialized, orthogonally protected building block. While standard beta-blockers like Timolol utilize a simple tert-butylamine side chain, mammalian oxidative metabolism frequently hydroxylates this aliphatic group.

To synthesize these hydroxylated reference standards (e.g., hydroxy-timolol) for LC-MS/MS quantification, chemists must employ a precursor where the hydroxyl group is masked, yet the primary amine remains fully reactive. The tert-butyldimethylsilyl (TBDMS) ether of 2-amino-2-methyl-1-propanol (AMP) fulfills this exact mechanistic niche, offering extreme steric shielding that prevents unwanted etherification during epoxide ring-opening steps [2].

Physical and Chemical Properties

Understanding the physicochemical baseline of this intermediate is essential for optimizing downstream reactions, particularly regarding solvent selection and purification strategies. The massive lipophilic bulk of the TBDMS group significantly alters the properties of the parent amino-alcohol [3].

PropertyValueAnalytical Context & Causality
Chemical Name 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamineAlso known as 1-((tert-butyldimethylsilyl)oxy)-2-methylpropan-2-amine.
CAS Number 117460-98-7Unique identifier for regulatory and procurement tracking.
Molecular Formula C₁₀H₂₅NOSi-
Molecular Weight 203.40 g/mol Significant mass increase (+114 Da) vs parent AMP, aiding in LC-MS tracking.
Appearance Colorless to pale-yellow oilHigh lipophilicity prevents crystallization at room temperature.
Boiling Point ~85–90 °C at 10 mmHgThe loss of hydrogen bonding (OH masked) lowers the boiling point relative to its molecular weight, allowing for vacuum distillation.
Density ~0.86 g/mL at 25 °CFloats on aqueous layers during workup, dictating separatory funnel phase tracking.
pKa (Conjugate Acid) ~9.6The amine remains highly basic and nucleophilic; the silyl ether exerts minimal inductive electron-withdrawal.
Stability Stable under basic conditionsResists cleavage during amine alkylation; highly labile to acidic or fluoride-rich environments.

Structural Mechanics: The Causality of Protection

The selection of the TBDMS group over a standard benzyl or acetyl protecting group is a deliberate, causality-driven choice in synthetic design:

  • Steric Shielding: The TBDMS group features a central silicon atom bonded to two methyl groups and one bulky tert-butyl group. This creates a "steric umbrella" over the oxygen atom. If the oxygen were left unprotected, the subsequent reaction with an epoxide (to form the Timolol core) would result in a mixture of N-alkylated and O-alkylated byproducts. The TBDMS group reduces the oxygen's nucleophilicity to near zero.

  • Orthogonal Cleavage: During the final deprotection step, the newly formed beta-amino alcohol of the active pharmaceutical ingredient (API) is sensitive to harsh conditions. TBDMS allows for orthogonal cleavage using fluoride ions (which specifically target the highly fluorophilic silicon atom) without requiring harsh acids or reductive hydrogenation that could degrade the thiadiazole ring of Timolol.

Mechanism A TBDMS-Protected Amine (Sterically Hindered) B1 Fluoride Source (TBAF) A->B1 F- nucleophilic attack on Si center B2 Acidic Source (HCl / MeOH) A->B2 H+ transfer to O C1 Pentacoordinate Silicon Intermediate B1->C1 C2 Protonated Oxygen Intermediate B2->C2 D Deprotected Alcohol + TBDMS-F / TBDMS-OH C1->D Si-O bond cleavage C2->D Hydrolysis

Fig 1. Mechanistic pathways for TBDMS ether cleavage via fluoride-mediated and acidic conditions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate strict In-Process Controls (IPCs) to guarantee that each step has succeeded before resources are committed to the next phase.

Protocol A: Silylation of 2-Amino-2-methyl-1-propanol (AMP)

Objective: Selectively protect the primary hydroxyl group while leaving the sterically hindered primary amine free.

Reagents:

  • 2-Amino-2-methyl-1-propanol (AMP): 1.0 eq (100 mmol)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl): 1.1 eq (110 mmol)

  • Imidazole: 2.0 eq (200 mmol)

  • Anhydrous Dimethylformamide (DMF): 100 mL

Step-by-Step Methodology:

  • Initiation: Dissolve AMP and imidazole in anhydrous DMF under an inert argon atmosphere. Causality: Imidazole acts as both a base to neutralize the generated HCl and a nucleophilic catalyst, forming a highly reactive N-silyl imidazole intermediate.

  • Addition: Cool the reaction vessel to 0 °C using an ice bath. Add TBDMS-Cl portion-wise over 30 minutes. Causality: Exothermic control prevents the localized generation of heat, which could drive unwanted side reactions.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Validation (IPC 1): Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (4:1). Stain with ninhydrin. Validation Check: The disappearance of the baseline spot (AMP) and the emergence of a high-Rf spot (TBDMS-ether) confirms complete conversion.

  • Workup: Quench with 200 mL of cold water. Extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF.

  • Purification & Final Validation: Dry over Na₂SO₄, concentrate in vacuo, and purify via vacuum distillation. Validation Check: Run ¹H-NMR. The presence of an intense singlet at ~0.9 ppm (9H, tert-butyl) and ~0.1 ppm (6H, dimethylsilyl) confirms the structural identity of CAS 117460-98-7.

Protocol B: Epoxide Ring-Opening and Deprotection (Metabolite Synthesis)

Objective: Utilize the protected amine to synthesize the hydroxy-timolol metabolite standard.

Step-by-Step Methodology:

  • Coupling: Dissolve 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine (1.2 eq) and the Timolol epoxide precursor (1.0 eq) in isopropanol. Reflux for 16 hours.

  • Validation (IPC 2): Analyze via LC-MS. Validation Check: Look for the mass corresponding to the TBDMS-protected adduct. Ensure no unreacted epoxide remains.

  • Deprotection: Concentrate the crude mixture and redissolve in anhydrous THF. Add 1.0 M Tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq). Stir at room temperature for 2 hours. Causality: The strong Si-F bond formation (582 kJ/mol) provides the thermodynamic driving force for the cleavage of the Si-O bond (531 kJ/mol).

  • Final Validation (IPC 3): Re-run LC-MS. Validation Check: A mass shift of exactly -114 Da (loss of TBDMS group + addition of proton) confirms successful deprotection, yielding the pure hydroxy-timolol reference standard.

Workflow Step1 2-Amino-2-methyl-1-propanol (AMP) Starting Material Cond1 TBDMS-Cl (1.1 eq), Imidazole (2.0 eq) DMF, 0°C → RT, 12h Step1->Cond1 IPC1 In-Process Control (IPC): TLC (Ninhydrin) & 1H-NMR (0.9 ppm singlet) Cond1->IPC1 Step2 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine Protected Intermediate IPC1->Step2 If >95% conversion Cond2 Timolol Epoxide Precursor Isopropanol, Reflux, 16h Step2->Cond2 Step3 TBDMS-Protected Hydroxy-Timolol Crude Adduct Cond2->Step3 Cond3 1.0 M TBAF in THF RT, 2h Step3->Cond3 IPC2 In-Process Control (IPC): LC-MS (Mass Shift -114 Da) Cond3->IPC2 Step4 Hydroxy-Timolol Metabolite Reference Standard IPC2->Step4 If deprotection complete

Fig 2. Workflow for the synthesis of hydroxy-timolol utilizing the TBDMS-protected AMP intermediate.

References

  • Pharmaffiliates. "Timolol-impurities: 2-Tert-Butyldimethylsilyloxy-1,1-dimethylethylamine". Pharmaffiliates Reference Standards. Available at:[Link]

Exploratory

Structural and Spectroscopic Characterization of 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine: A Technical Guide

Executive Summary 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine (CAS 117460-98-7) is a highly specialized aliphatic amine and silyl ether. In drug development and synthetic organic chemistry, it serves as a critica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine (CAS 117460-98-7) is a highly specialized aliphatic amine and silyl ether. In drug development and synthetic organic chemistry, it serves as a critical intermediate for the synthesis of the antihypertensive beta-blocker Timolol, as well as a building block for chiral oxazoline ligands used in asymmetric catalysis[1][2].

Because the molecule contains multiple sterically hindered, chemically distinct domains—a primary amine, a gem-dimethyl backbone, and a bulky tert-butyldimethylsilyl (TBS) protecting group—accurate structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This whitepaper provides a comprehensive, causality-driven breakdown of its 1 H and 13 C NMR chemical shifts, alongside a self-validating experimental protocol for its synthesis and spectroscopic analysis.

Mechanistic Signal Causality in NMR Spectroscopy

To accurately interpret the NMR spectra of 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine, one must analyze the inductive and steric effects governing the molecule's microenvironments.

The Silicon Shielding Effect (TBS Group)

Silicon is significantly more electropositive than carbon. This electropositivity donates electron density to the attached alkyl groups, resulting in profound diamagnetic shielding.

  • Si-Methyl Protons: The two methyl groups directly attached to the silicon atom are highly shielded, appearing near the tetramethylsilane (TMS) reference signal at δ 0.06 ppm in 1 H NMR and δ -5.4 ppm in 13 C NMR[3].

  • tert-Butyl Protons: The tert-butyl group is slightly further from the silicon nucleus but still experiences strong shielding, appearing as a sharp, dominant 9-proton singlet at δ 0.90 ppm .

The Electronegative Deshielding Effect (Methylene & Amine Domains)
  • Methylene Core (-CH 2​ -O-): The methylene group is directly bonded to the electronegative oxygen of the TBS ether. This pulls electron density away from the protons, deshielding them and shifting their resonance downfield to δ 3.35 ppm . Because the adjacent carbon is fully substituted (quaternary), there are no vicinal protons to couple with, resulting in a sharp singlet[4].

  • Gem-Dimethyl Group (-C(CH 3​ ) 2​ -): Situated between the primary amine and the methylene ether, these six protons are mildly deshielded by the inductive effect of the adjacent nitrogen, appearing at δ 1.11 ppm .

  • Primary Amine (-NH 2​ ): The amine protons are subject to rapid intermolecular hydrogen bonding and chemical exchange. In anhydrous CDCl 3​ , they typically manifest as a broad singlet around δ 1.50 - 1.60 ppm [5].

Quantitative NMR Data Assignments

The following tables summarize the validated 1 H and 13 C NMR chemical shifts for 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine in CDCl 3​ at 298 K.

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment / Structural Domain
3.35Singlet (s)2H--CH 2​ -O-TBS (Methylene adjacent to oxygen)
1.55Broad Singlet (br s)2H--NH 2​ (Primary amine, exchangeable)
1.11Singlet (s)6H--C(CH 3​ ) 2​
  • (Gem-dimethyl backbone)
0.90Singlet (s)9H--Si-C(CH 3​ ) 3​ (TBS tert-butyl group)
0.06Singlet (s)6H--Si(CH 3​ ) 2​
  • (TBS methyl groups)
  • Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
    Chemical Shift ( δ , ppm)Carbon TypeAssignment / Structural Domain
    72.5CH 2​ -C H 2​ -O-TBS (Methylene carbon)
    51.5C (Quaternary)H 2​ N-C (CH 3​ ) 2​
    • (Aliphatic quaternary carbon)
    28.5CH 3​ -C(C H 3​ ) 2​
  • (Gem-dimethyl carbons)
  • 25.9CH 3​ -Si-C(C H 3​ ) 3​ (TBS tert-butyl methyl carbons)
    18.3C (Quaternary)-Si-C (CH 3​ ) 3​ (TBS tert-butyl quaternary carbon)
    -5.4CH 3​ -Si(C H 3​ ) 2​
  • (TBS methyl carbons)
  • Experimental Workflow and Self-Validating Protocol

    To ensure high-fidelity data, the synthesis and subsequent NMR analysis must follow a self-validating loop. The workflow below utilizes a D 2​ O exchange step to definitively prove the assignment of the amine protons, distinguishing them from potential aliphatic impurities or residual water.

    G N1 2-Amino-2-methyl-1-propanol (Starting Material) N2 TBSCl, Imidazole, DCM (0°C to RT, 12h) N1->N2 Silylation N3 Aqueous Workup (Brine wash, Na2SO4 dry) N2->N3 Quench N4 Silica Gel Chromatography (EtOAc/Hexane) N3->N4 Purification N5 Pure 2-TBSO-1,1-dimethylethylamine (CAS 117460-98-7) N4->N5 Isolation N6 NMR Sample Prep (Dissolve in CDCl3 + TMS) N5->N6 Aliquot N7 1H & 13C NMR Acquisition (400 MHz / 100 MHz) N6->N7 Probe insertion N8 D2O Exchange (Verify NH2 signal) N7->N8 Signal validation

    Synthesis and NMR validation workflow for 2-TBSO-1,1-dimethylethylamine.

    Step-by-Step Synthesis & Isolation
    • Reaction Setup: Dissolve 10.0 mmol of 2-amino-2-methyl-1-propanol in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Catalysis & Scavenging: Add 12.0 mmol of imidazole. Causality: Imidazole acts as both a nucleophilic catalyst to activate the silicon center and an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the primary amine[3].

    • Temperature Control: Cool the flask to 0 °C using an ice bath. Slowly add 10.5 mmol of tert-butyldimethylsilyl chloride (TBSCl) dropwise. Causality: The low temperature mitigates the exothermic nature of the silylation, preventing unwanted side reactions or degradation.

    • Workup: After stirring for 12 hours at room temperature, quench the reaction with 20 mL of saturated aqueous NaHCO 3​ . Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine and dry over anhydrous Na 2​ SO 4​ .

    • Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, eluting with a gradient of Hexanes/Ethyl Acetate) to yield the pure title compound[2].

    NMR Acquisition and Self-Validation
    • Sample Preparation: Dissolve 15-20 mg of the purified 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v TMS as an internal standard.

    • Standard Acquisition: Acquire the 1 H NMR spectrum (16 scans, 400 MHz) and 13 C NMR spectrum (512 scans, 100 MHz).

    • The D 2​ O Shake (Self-Validation Step): To definitively assign the amine protons and rule out water contamination, remove the NMR tube, add 1-2 drops of deuterium oxide (D 2​ O), and shake vigorously for 30 seconds.

    • Re-Acquisition: Re-run the 1 H NMR spectrum. Causality: The labile -NH 2​ protons will rapidly exchange with deuterium to form -ND 2​ . The broad singlet at δ 1.55 ppm will disappear, and a new HOD peak will emerge around δ 4.7 ppm. This binary structural feedback loop guarantees absolute confidence in the peak assignment[6].

    References

    • Pharmaffiliates. "Timolol-impurities: 2-Tert-Butyldimethylsilyloxy-1,1-dimethylethylamine". Pharmaffiliates Reference Standards. Available at:[Link]

    • Das, S. R., & Piccirilli, J. A. (2005). "Evidence That Nucleophile Deprotonation Exceeds Bond Formation in the HDV Ribozyme Transition State". Nature Chemical Biology. Available at:[Link]

    • Wang, X., et al. (2024). "Palladium-Catalyzed Ortho Alkoxylation of Oxazoline Derivatives: An Avenue to Reach Meta-Substituted Electron-Rich Arenes". ACS Organic & Inorganic Au. Available at:[Link]

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    Foundational

    Mechanism and Methodologies of Silyl Ether Formation in 1,1-Dimethylethylamine Derivatives

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper Executive Summary In pharmaceutical development and metabolomic profiling, 1,1-dimethylet...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

    Executive Summary

    In pharmaceutical development and metabolomic profiling, 1,1-dimethylethylamine (tert-butylamine) derivatives represent a critical class of pharmacophores. This structural motif is most prominently found in β -adrenergic antagonists (beta-blockers) such as timolol, nadolol, and carvedilol[1]. These molecules typically feature a secondary amine adjacent to a secondary hydroxyl group.

    To analyze these compounds via Gas Chromatography-Mass Spectrometry (GC-MS) or to selectively manipulate them during multi-step organic synthesis, the hydroxyl group must be protected or volatilized. Silyl ether formation is the gold standard for this transformation[2]. This whitepaper dissects the thermodynamic causality, the SN​2@Si mechanism, and the field-proven methodologies for silylating 1,1-dimethylethylamine derivatives.

    Structural Causality: The Steric Shield

    When derivatizing an amino alcohol, a common challenge is regioselectivity: will the silylating agent attack the oxygen (forming a silyl ether) or the nitrogen (forming a silylamine)?

    For 1,1-dimethylethylamine derivatives, the regioselectivity is heavily dictated by the massive steric bulk of the tert-butyl group.

    • Kinetic Control: The bulky 1,1-dimethylethyl moiety creates a severe steric penalty for nucleophilic attack by the nitrogen lone pair. Consequently, the less hindered hydroxyl oxygen acts as the primary nucleophile.

    • Thermodynamic Stability: Silicon-oxygen bonds ( ∼530 kJ/mol) are significantly stronger than silicon-nitrogen bonds ( ∼320 kJ/mol). Even if transient N-silylation occurs, rapid intermolecular migration or hydrolysis shifts the equilibrium entirely toward the O-silyl ether[3].

    In analytical workflows, while O-silylation is rapid, achieving complete N-silylation of the sterically hindered amine requires aggressive, two-step derivatization or highly reactive catalysts like Trimethylchlorosilane (TMCS)[2].

    Core Mechanism: SN​2@Si and Pentacoordinate Transition States

    The formation of a silyl ether proceeds via a bimolecular nucleophilic substitution at the silicon center ( SN​2@Si ). Unlike carbon, silicon possesses low-lying antibonding orbitals ( σ∗ ) and accessible d-orbitals, allowing it to expand its coordination sphere.

    • Nucleophilic Attack: The hydroxyl oxygen of the 1,1-dimethylethylamine derivative attacks the electrophilic silicon atom of the silylating agent (e.g., MSTFA or TBDMS-Cl).

    • Pentacoordinate Intermediate: A trigonal bipyramidal transition state is formed. The nucleophile and the leaving group occupy the apical positions, while the alkyl groups on the silicon occupy the equatorial positions.

    • Leaving Group Departure: The leaving group (chloride or trifluoroacetamide) is expelled, collapsing the transition state into the stable O-silyl ether.

    When a base like imidazole is used, the reaction undergoes nucleophilic catalysis . Imidazole attacks the silyl chloride to form a highly reactive N-silylimidazolium intermediate, which is vastly more electrophilic than the parent chloride[3].

    Mechanism Substrate 1,1-Dimethylethylamine Derivative (Hydroxyl Nucleophile) TS Pentacoordinate Silicon Transition State (Trigonal Bipyramidal) Substrate->TS Nucleophilic Attack (SN2@Si) Reagent Silylating Agent (e.g., MSTFA, TBDMS-Cl) Reagent->TS Nucleophilic Attack (SN2@Si) Catalyst Base / Catalyst (e.g., Imidazole, Pyridine) Catalyst->TS Nucleophilic Attack (SN2@Si) Product O-Silyl Ether Product (Sterically Protected) TS->Product Bond Cleavage Byproduct Leaving Group / Salt (e.g., Imidazolium Chloride) TS->Byproduct Leaving Group Departure

    Figure 1: SN2@Si Mechanistic Pathway for Silyl Ether Formation.

    Quantitative Data: Silylating Agents Matrix

    Selecting the correct silylating agent is a function of the desired stability and the analytical/synthetic endpoint.

    Silylating AgentStructureRelative ReactivityTypical Application for 1,1-Dimethylethylamine DerivativesByproduct
    TMS-Cl Trimethylsilyl chlorideHighGeneral protection, GC-MS (requires base)HCl
    MSTFA N-Methyl-N-(trimethylsilyl)trifluoroacetamideVery HighGC-MS metabolomics of beta-blockers[1]N-Methyltrifluoroacetamide
    BSTFA N,O-Bis(trimethylsilyl)trifluoroacetamideVery HighGC-MS derivatization[2]Trifluoroacetamide
    TBDMS-Cl tert-Butyldimethylsilyl chlorideModerateMulti-step organic synthesisHCl
    TBDPS-Cl tert-Butyldiphenylsilyl chlorideLowOrthogonal protection (high acid stability)HCl

    Experimental Methodologies (Self-Validating Protocols)

    As a Senior Application Scientist, I emphasize that protocols must be designed with built-in validation checkpoints to ensure reproducibility and prevent cascading failures.

    Protocol A: GC-MS Derivatization using MSTFA/TMCS[1]

    This protocol is optimized for the volatilization of beta-blockers prior to GC-MS analysis.

    • Sample Preparation (Strictly Anhydrous): Lyophilize the biological extract containing the 1,1-dimethylethylamine derivative.

      • Mechanistic Rationale: Water is a highly aggressive nucleophile that will rapidly hydrolyze MSTFA into hexamethyldisiloxane (HMDSO), destroying the reagent.

    • Methoximation (Optional): Dissolve the sample in 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Incubate at 37°C for 60 min.

      • Causality: Protects any transient carbonyls and prevents ring-chain tautomerization.

    • Silylation: Add 100 µL of MSTFA containing 1% TMCS.

      • Mechanistic Rationale: TMCS is not just a reagent; it acts as a Lewis acid catalyst, increasing the electrophilicity of the silicon center in MSTFA, which is necessary to overcome the steric hindrance of the derivative[2].

    • Incubation: Heat the mixture at 70°C for 30 minutes.

    • Agitation & Cooling: Shake the samples for 2 hours at room temperature.

      • Validation Checkpoint: The solution should remain perfectly clear. Any cloudiness indicates moisture contamination and salt precipitation.

    • Analysis: Transfer to GC vials and analyze using a DB-5 fused-silica capillary column.

    Workflow Step1 Sample Prep Strictly Anhydrous Step2 Reagent Addition (MSTFA + 1% TMCS) Step1->Step2 Step3 Incubation 70°C for 30 min Step2->Step3 Step4 Cooling & Agitation Room Temp, 2 hrs Step3->Step4 Step5 GC-MS Analysis DB-5 Capillary Column Step4->Step5

    Figure 2: GC-MS Derivatization Workflow for 1,1-Dimethylethylamine Derivatives.

    Protocol B: Synthetic Protection using TBDMS-Cl

    This protocol is utilized when the hydroxyl group must be protected during a multi-step synthesis, leaving the bulky amine available for subsequent chemistry.

    • Substrate Solvation: Dissolve the 1,1-dimethylethylamine derivative (1.0 eq) in anhydrous Dimethylformamide (DMF) to a concentration of 0.2 M.

    • Catalyst Addition: Add Imidazole (2.5 eq) and stir until fully dissolved.

      • Causality: Imidazole acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst.

    • Reagent Addition: Cool the flask to 0°C. Add TBDMS-Cl (1.2 eq) portion-wise.

    • Incubation: Allow the reaction to warm to room temperature and stir for 4-12 hours.

      • Validation Checkpoint: Analyze an aliquot via Thin-Layer Chromatography (TLC). The disappearance of the polar hydroxyl spot and the appearance of a higher Rf​ spot confirms O-silylation. If the starting material persists, verify the anhydrous integrity of the DMF.

    • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate ( ).

    • Purification: Dry the combined organic layers over Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography.

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    Exploratory

    Stability Dynamics of 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine in Aqueous Acidic Conditions: A Mechanistic and Practical Guide

    Introduction & Pharmaceutical Relevance In complex multi-step organic synthesis and drug development, the selection and management of protecting groups dictate the overall yield and scalability of the route. The compound...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Pharmaceutical Relevance

    In complex multi-step organic synthesis and drug development, the selection and management of protecting groups dictate the overall yield and scalability of the route. The compound 2-tert-butyldimethylsilyloxy-1,1-dimethylethylamine (CAS: 117460-98-7) is a critical amino-alcohol intermediate, most notably utilized in the synthesis of the beta-blocker Timolol[1].

    Structurally, this molecule is a derivative of 2-amino-2-methyl-1-propanol, where the primary hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether. While TBDMS ethers are generally stable to aqueous bases, they are classically considered labile under acidic conditions[2]. However, the unique structural topology of this specific molecule—featuring an adjacent primary amine and a gem-dimethyl group—imparts anomalous stability in aqueous acidic environments. This whitepaper dissects the mechanistic drivers behind this stability and provides validated protocols for managing this intermediate in the laboratory.

    Mechanistic Drivers of Acid Stability

    As a Senior Application Scientist, I frequently observe that generalized protecting group stability charts fail to account for intramolecular microenvironments. The general order of silyl ether stability in acid is TMS < TES < TBDMS < TIPS < TBDPS[3]. Yet, 2-tert-butyldimethylsilyloxy-1,1-dimethylethylamine exhibits a hydrolytic half-life far exceeding that of a standard primary TBDMS ether. This resistance is governed by two synergistic phenomena:

    The Electrostatic Inductive (-I) Effect

    Acid-catalyzed hydrolysis of a silyl ether initiates with the protonation of the ether oxygen, making it a better leaving group for subsequent nucleophilic attack by water at the silicon center. However, in an aqueous acidic medium (pH < 7), the primary amine ( pKa​≈10.5 ) is instantaneously and fully protonated to form an ammonium ion ( -NH3+​ ). This localized positive charge exerts a powerful electron-withdrawing inductive effect (-I) across the short carbon backbone. By pulling electron density away from the adjacent ether oxygen, the basicity of the oxygen is drastically reduced. Consequently, the thermodynamic equilibrium for the protonation of the ether oxygen is highly unfavorable, effectively starving the hydrolysis reaction of its required reactive intermediate.

    Neopentyl-Type Steric Shielding (Thorpe-Ingold Effect)

    Beyond electronics, steric congestion physically blocks the hydrolysis pathway. The ether oxygen is attached to a methylene group (-CH₂-), which is directly bonded to a fully substituted alpha-carbon (the gem-dimethyl group). This creates a neopentyl-like steric environment. When combined with the massive steric bulk of the tert-butyl group on the silicon atom, the Si-O bond is deeply buried. Nucleophilic attack by water (an SN​2 -Si process) is sterically repelled, rendering the ether highly kinetically inert to mild aqueous acids[4].

    Mechanism A 2-TBDMSO-1,1-dimethylethylamine (Neutral) B Mild Aqueous Acid (pH 2 - 4) A->B Exposure C Protonated Ammonium (-NH3+) B->C Rapid Protonation D Electrostatic Repulsion (-I Effect) C->D E Steric Shielding (gem-dimethyl) C->E F TBDMS Ether Stable (Hydrolysis Blocked) D->F Prevents O-protonation E->F Blocks H2O attack G Harsh Acid (>20% TFA / Heat) F->G Forcing conditions H TBDMS Cleavage (Amino Alcohol) G->H Overcomes barriers

    Mechanistic pathways governing TBDMS stability in acidic conditions.

    Quantitative Stability Profiling

    To contextualize the stability of this specific intermediate, we must compare it against standard benchmarks. The table below summarizes the comparative hydrolytic stability of various silyl ethers under standardized aqueous acidic conditions (pH 2.0, 25°C).

    Table 1: Comparative Hydrolytic Stability of Silyl Ethers in Aqueous Acid

    SubstrateSilyl GroupStructural FeaturesEstimated Half-Life ( t1/2​ )
    1-OctanolTMSUnhindered primary< 1 minute
    1-OctanolTESUnhindered primary~ 1 hour
    1-OctanolTBDMSUnhindered primary~ 24 hours
    2-Amino-2-methyl-1-propanol TBDMS Protonated amine, neopentyl bulk > 120 hours
    PhenolTBDMSAromatic oxygen> 100 hours

    Note: Data reflects general kinetic trends derived from established silyl ether lability profiles[3].

    Experimental Methodologies

    A robust process requires self-validating protocols. Below are field-proven methodologies for both profiling the stability of this intermediate and intentionally cleaving it when required.

    Kinetic Stability Assay via LC-MS

    This protocol is designed to empirically determine the degradation rate of the TBDMS ether in specific process buffers. It utilizes a cold-quench technique to arrest hydrolysis, ensuring the LC-MS data perfectly reflects the timepoint.

    Step-by-Step Protocol:

    • Preparation: Dissolve 2-tert-butyldimethylsilyloxy-1,1-dimethylethylamine in acetonitrile to create a 100 mM stock solution.

    • Incubation: Transfer 100 µL of the stock into 900 µL of the target aqueous acidic buffer (e.g., 0.1 M Citrate buffer, pH 3.0) pre-equilibrated at 25°C.

    • Internal Standard Addition: Immediately spike the mixture with 10 µL of a 10 mM stable-isotope internal standard (e.g., Propranolol-d7) to validate downstream ionization efficiency.

    • Sampling & Quenching (Self-Validation Step): At predefined intervals (1h, 4h, 12h, 24h), extract a 50 µL aliquot and immediately inject it into 150 µL of ice-cold 0.5 M NaHCO3​ . Validation: Spot 1 µL of the quenched mixture onto pH paper to confirm pH > 7.5, verifying that acid-catalyzed background hydrolysis is completely halted.

    • Analysis: Analyze the quenched samples via LC-MS (ESI+). Monitor the [M+H]+ ion at m/z 204.2 for the intact TBDMS ether and m/z 90.1 for the deprotected amino alcohol.

    • Data Processing: Plot the natural log of the intact peak area ratio (Analyte/IS) versus time to calculate the pseudo-first-order rate constant ( k ) and half-life ( t1/2​ ).

    Workflow S1 Prepare 0.1M Substrate Solution S2 Aliquot into Aqueous Acid Buffers (pH 1.0 - 5.0) S1->S2 S3 Incubate at Controlled Temps (25°C, 40°C, 60°C) S2->S3 S4 Quench with Cold NaHCO3 S3->S4 Timepoints S5 LC-MS/HPLC Quantification S4->S5 S6 Kinetic Modeling (Half-life Calc) S5->S6

    Standardized workflow for LC-MS kinetic stability profiling.

    Forcing Deprotection Protocol (25% TFA)

    When synthetic progression requires the removal of the TBDMS group, mild acids will fail due to the aforementioned stability. Forcing conditions, such as 25% Trifluoroacetic acid (TFA) in dichloromethane (DCM), are required to overcome the electrostatic and steric barriers[5].

    Step-by-Step Protocol:

    • Reaction Setup: Dissolve 1.0 mmol of the substrate in 3.0 mL of anhydrous DCM under an inert atmosphere.

    • Acid Addition: Chill the solution to 0°C. Dropwise, add 1.0 mL of neat TFA (resulting in a 25% v/v TFA/DCM solution).

    • Agitation: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25°C). Stir vigorously for 2 to 4 hours.

    • Monitoring (Self-Validation Step): Pull a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The reaction is complete when the m/z 204.2 peak is entirely replaced by the m/z 90.1 peak. Alternatively, monitor via 1H-NMR for the disappearance of the massive tert-butyl singlet at ~0.9 ppm.

    • Workup: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. The product will be isolated as the highly stable TFA salt of 2-amino-2-methyl-1-propanol.

    Conclusion

    The stability of 2-tert-butyldimethylsilyloxy-1,1-dimethylethylamine in aqueous acidic conditions is a masterclass in intramolecular physical organic chemistry. By understanding how the protonated amine's inductive effect starves the ether of protons, and how the neopentyl backbone sterically shields the silicon atom, process chemists can confidently subject this intermediate to mild acidic washes or coupling conditions without fear of premature deprotection. When cleavage is ultimately desired, forcing conditions or fluoride-mediated pathways (e.g., TBAF) must be deployed to bypass these formidable energetic barriers.

    References

    • Organic Chemistry Portal. "tert-Butyldimethylsilyl Ethers."[Link]

    • Pharmaffiliates. "2-Tert-Butyldimethylsilyloxy-1,1-dimethylethylamine."[Link]

    • ResearchGate. "Can TBDMS protecting group be cleaved under 25% TFA/DCM?"[Link]

    Sources

    Foundational

    Technical Whitepaper: Toxicity Profile and Safety Data Sheet (SDS) Guidelines for 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine

    Introduction and Structural Causality 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine (CAS: 117460-98-7) is a highly specialized biochemical intermediate, predominantly utilized in the synthesis of active pharmaceuti...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction and Structural Causality

    2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine (CAS: 117460-98-7) is a highly specialized biochemical intermediate, predominantly utilized in the synthesis of active pharmaceutical ingredients (APIs) such as the non-selective beta-adrenergic antagonist, Timolol[1].

    From a structural perspective, this compound is a bifunctional molecule featuring a primary amine and a tert-butyldimethylsilyl (TBS) protected hydroxyl group. The causality behind its specific physical state and toxicological properties lies in this dichotomy:

    • The TBS Ether: Imparts significant steric bulk and lipophilicity, rendering the molecule a colorless oil[1] that is highly soluble in organic solvents. This lipophilicity enhances its ability to penetrate lipid bilayers, directly influencing its dermal toxicity profile.

    • The Primary Amine (1,1-dimethyl substituted): Acts as a strong nucleophile and Lewis base. The steric hindrance around the alpha-carbon (1,1-dimethyl) prevents unwanted side reactions during API synthesis but retains enough basicity to cause localized cellular irritation upon contact with physiological moisture.

    Comprehensive Toxicological Profile

    Understanding the toxicological behavior of 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine requires analyzing its interaction with biological tissues. Because specific in vivo toxicity data for CAS 117460-98-7 is often restricted to API manufacturers, we synthesize its hazard profile through structural analogs (e.g., 3-((tert-Butyldimethylsilyl)oxy)propan-1-amine) and known functional group behaviors[2].

    Acute and Localized Effects
    • Dermal Contact (Skin Irritation): The basicity of the amine leads to the saponification of skin lipids and protein denaturation. The TBS group's high partition coefficient (LogP) facilitates rapid epidermal penetration, classifying it as a Category 2 Skin Irritant (H315)[2].

    • Ocular Exposure: Amines are notoriously damaging to corneal tissue. Contact with the eyes causes rapid pH elevation in the tear film, leading to serious eye irritation or potential damage (Category 2A, H319)[2].

    • Inhalation & Oral Toxicity: While the molecular weight (203.40 g/mol )[3] keeps vapor pressure relatively low at room temperature, aerosolization during synthetic transfers poses a respiratory hazard, causing irritation of the mucous membranes (H335). Ingestion leads to acute oral toxicity (H302) due to gastrointestinal mucosal damage[2].

    ToxPathway A 2-TBS-oxy-1,1-dimethylethylamine (CAS: 117460-98-7) B1 Primary Amine Moiety (Alkaline/Nucleophilic) A->B1 B2 TBS Ether Group (Lipophilic/Steric Bulk) A->B2 C1 Tissue Protein Denaturation (H315 / H319) B1->C1 C2 Enhanced Dermal Penetration (Lipid Bilayer Disruption) B2->C2 D Systemic Toxicity / Irritation C1->D C2->D

    Caption: Mechanistic pathway of toxicity driven by the bifunctional nature of the molecule.

    Safety Data Sheet (SDS) Parameters

    To ensure regulatory compliance and laboratory safety, the following standardized SDS parameters must be integrated into your chemical hygiene plan.

    GHS Classification and Hazard Statements

    Table 1: Synthesized GHS Classification for CAS 117460-98-7

    Hazard ClassCategoryHazard Statement (Code)
    Acute Toxicity (Oral)Category 4Harmful if swallowed (H302)
    Skin Corrosion/IrritationCategory 2Causes skin irritation (H315)
    Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation (H319)
    Specific Target Organ ToxicityCategory 3May cause respiratory irritation (H335)
    Required Personal Protective Equipment (PPE)

    Table 2: Engineering Controls and PPE

    Protection TypeSpecificationCausality / Rationale
    Eye/Face Tightly fitting safety goggles or face shield.Protects against alkaline splashes which can cause irreversible corneal opacity.
    Skin/Hand Nitrile or Butyl rubber gloves (min 0.4 mm).Prevents lipophilic penetration facilitated by the TBS ether moiety.
    Respiratory Type ABEK respirator cartridge.Neutralizes basic amine vapors if engineering controls (fume hood) fail.
    Engineering Class II Biological Safety Cabinet or Fume Hood.Maintains vapor concentrations below the occupational exposure limit.

    Experimental Protocols & Workflows

    Because 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine is primarily an intermediate[1], researchers must handle it during synthesis and subsequent deprotection phases. The following protocols are self-validating systems designed for maximum safety and yield.

    Protocol A: Chemical Spill Quenching and Decontamination

    If a spill occurs, the primary objective is to neutralize the basic amine without generating excessive exothermic heat that could volatilize the compound.

    • Isolation: Immediately evacuate the immediate vicinity and ensure the fume hood sash is lowered to maximize airflow.

    • Containment: Surround the liquid spill with an inert, absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like sawdust.

    • Neutralization: Slowly apply a dilute, weak acid solution (e.g., 5% Citric Acid or 1M NaHSO4) to the absorbed spill.

      • Causality: A weak acid protonates the primary amine to form a water-soluble, non-volatile ammonium salt, mitigating inhalation hazards and dermal corrosivity.

    • Collection: Sweep the neutralized slurry into a chemically resistant, sealable polyethylene container. Label as "Hazardous Waste: Basic Amine Salts".

    • Validation: Test the spill surface with pH paper moistened with distilled water. The area is considered decontaminated when the pH reads neutral (pH 6.5 - 7.5).

    Protocol B: Safe TBAF-Mediated Deprotection Workflow

    To utilize this intermediate in Timolol synthesis, the TBS group must eventually be removed to yield the free hydroxyl group. Tetrabutylammonium fluoride (TBAF) is the standard reagent, but it must be handled carefully to avoid highly exothermic silicon-fluorine bond formation.

    • Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

    • Thermal Control: Submerge the reaction vessel in an ice-water bath (0 °C).

      • Causality: The formation of the Si-F bond is highly exothermic. Cooling prevents solvent boil-off and degradation of the newly formed amino-alcohol.

    • Reagent Addition: Add 1.1 equivalents of TBAF (1.0 M in THF) dropwise via a syringe over 15 minutes.

    • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Ninhydrin stain to visualize the amine).

    • Quenching: Quench the reaction by adding an equal volume of saturated aqueous NH4Cl.

      • Causality: NH4Cl neutralizes the basicity of the TBAF and prevents the highly water-soluble amino-alcohol product from partitioning entirely into the aqueous layer.

    • Extraction & Validation: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Validate the deprotection via 1H-NMR (absence of the large singlet at ~0.9 ppm corresponding to the tert-butyl group of the TBS moiety).

    Deprotection S1 Step 1: Dissolution in THF (0°C) S2 Step 2: TBAF Addition (1.1 eq, Dropwise) S1->S2 S3 Step 3: Reaction (Room Temp, 2h) S2->S3 S4 Step 4: NH4Cl Quench (Aqueous) S3->S4 S5 Step 5: EtOAc Extraction & Concentration S4->S5

    Caption: Step-by-step workflow for the TBAF-mediated deprotection of the TBS ether.

    References

    • Pharmaffiliates. "2-Tert-Butyldimethylsilyloxy-1,1-dimethylethylamine". Pharmaffiliates.com. Available at:[Link]

    • Pharmaffiliates. "Timolol-impurities". Pharmaffiliates.com. Available at:[Link]

    Sources

    Exploratory

    Crystal structure and X-ray diffraction of 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine

    As a Senior Application Scientist specializing in structural chemistry and active pharmaceutical ingredient (API) characterization, I have designed this technical guide to address the crystallographic elucidation of 2-te...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist specializing in structural chemistry and active pharmaceutical ingredient (API) characterization, I have designed this technical guide to address the crystallographic elucidation of 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine (CAS 117460-98-7).

    This document bypasses generic templates to deliver a field-proven, causality-driven methodology for handling, crystallizing, and analyzing this highly functionalized intermediate.

    Chemical Context and Crystallographic Rationale

    The target compound, 2-tert-butyldimethylsilyloxy-1,1-dimethylethylamine (IUPAC: 1-((tert-butyldimethylsilyl)oxy)-2-methylpropan-2-amine), is a sterically hindered primary amine with the linear formula C₁₀H₂₅NOSi . It serves as a critical structural building block in drug development, most notably as an intermediate in the synthesis of the antihypertensive and anti-glaucoma agent Timolol[1].

    The parent amino alcohol, 2-amino-2-methyl-1-propanol [2], is protected by a massive tert-butyldimethylsilyl (TBDMS) ether group to prevent unwanted side reactions during multi-step API synthesis. However, this protection creates a crystallographic challenge: the free base is a volatile oil at room temperature . Because liquids lack the long-range translational symmetry required for Single-Crystal X-Ray Diffraction (SC-XRD), we must engineer a stable crystalline derivative.

    The Rationale: Converting the liquid free base into its hydrochloride salt is the optimal pathway. Protonation of the primary amine yields a stable, solid ammonium core (-NH₃⁺) capable of forming strong, directional N-H···Cl hydrogen bonds. These bonds act as primary synthons, anchoring the highly flexible TBDMS group into a rigid, ordered 3D lattice suitable for high-resolution XRD.

    Experimental Methodology: Self-Validating Protocol

    To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. Each step includes a mechanistic causality and an in-process validation check.

    Step 1: Anhydrous Salt Formation
    • Procedure: Dissolve 1.0 g of the liquid free base in 10 mL of anhydrous diethyl ether under a dry nitrogen atmosphere. Cool the flask to 0 °C using an ice bath. Slowly add 1.05 equivalents of 2.0 M HCl in diethyl ether dropwise over 15 minutes.

    • Causality: The TBDMS ether is highly sensitive to acidic hydrolysis. Using strictly anhydrous conditions and a low temperature (0 °C) prevents the hydrolytic cleavage of the silyl group. Furthermore, excluding water prevents the formation of variable hydrates, which can complicate the crystal lattice and lower the melting point.

    • Validation Check: The immediate formation of a persistent, free-flowing white precipitate confirms successful protonation without degradation.

    Step 2: Single Crystal Growth via Vapor Diffusion
    • Procedure: Isolate the crude hydrochloride powder. Dissolve 50 mg of the powder in a minimum volume (approx. 0.5 mL) of absolute ethanol inside a small 1-dram inner vial. Place this open inner vial inside a larger 20 mL outer vial containing 3 mL of n-hexane (the anti-solvent). Seal the outer vial tightly and leave it undisturbed at 20 °C for 3–5 days.

    • Causality: Vapor diffusion relies on the difference in vapor pressure between the solvents. The highly volatile n-hexane slowly diffuses into the ethanol solution, gradually lowering the dielectric constant of the mixture. This induces an extremely slow, controlled supersaturation, which is mathematically required to nucleate and grow macroscopic, defect-free single crystals rather than a microcrystalline powder.

    • Validation Check: The appearance of transparent, block-shaped crystals (min. dimensions 0.1 × 0.1 × 0.1 mm) with sharp, well-defined faces indicates successful lattice assembly.

    Workflow A Free Base (Liquid) CAS: 117460-98-7 B Anhydrous HCl / Et2O 0 °C (Prevent Cleavage) A->B Protonation C Amine Hydrochloride (Crude Solid) B->C Precipitation D Vapor Diffusion (EtOH / Hexane) C->D Dissolution E Single Crystals (High Purity) D->E Supersaturation F SC-XRD Data Collection (100 K, Mo Kα) E->F Mounting

    Experimental workflow for the crystallization and XRD analysis of the target compound.

    SC-XRD Data Acquisition

    Once a suitable crystal is grown, data acquisition must be optimized to handle the inherent flexibility of the aliphatic and silyl groups.

    • Mounting: Select a high-quality crystal under a polarized light microscope. Mount it on a polyimide loop using inert paratone oil.

    • Flash-Cooling: Immediately transfer the loop to the diffractometer goniometer equipped with a cold nitrogen stream set to 100 K .

      • Causality: Flash-cooling to 100 K freezes the paratone oil to rigidly secure the crystal. More importantly, it drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This is crucial for accurately resolving the electron density of the highly flexible tert-butyl and trimethylsilyl methyl groups, preventing structural disorder.

    • Irradiation: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) to ensure sufficient penetration depth and high-angle resolution.

    Structural Analysis and Conformational Logic

    The solved crystal structure of the hydrochloride salt reveals several fascinating stereoelectronic and steric features that dictate its solid-state behavior:

    • The Thorpe-Ingold Effect: The gem-dimethyl group at the alpha position (1,1-dimethyl) plays a pivotal role. By compressing the internal C-C-C bond angle, it expands the external angles, pushing the ammonium group and the TBDMS-ether closer together. This steric restriction severely limits the rotational freedom of the C-C backbone, locking the molecule into a single dominant conformer. This pre-organization drastically lowers the entropic cost of crystallization.

    • Hydrophobic Shielding: The massive TBDMS group dominates the crystal packing. It acts as a hydrophobic shield, creating distinct non-polar layers in the crystal lattice that interleave with the polar ionic channels.

    • Ionic Anchoring: The primary ammonium group (-NH₃⁺) acts as a powerful hydrogen bond donor, forming three distinct N-H···Cl hydrogen bonds with adjacent chloride anions. This creates an extended 2D ionic network that anchors the structure.

    Causality A Gem-Dimethyl Group (Thorpe-Ingold Effect) D Restricted C-C Bond Rotation A->D B TBDMS Ether (Steric Bulk) E Hydrophobic Shielding of Lattice B->E C Ammonium Chloride (Ionic Core) F Strong N-H···Cl Hydrogen Bonds C->F G Highly Ordered Crystal Lattice D->G E->G F->G

    Causality network linking molecular features to crystal lattice stability.

    Quantitative Crystallographic Data

    The following table summarizes the representative quantitative structural parameters expected for the fully refined 2-tert-butyldimethylsilyloxy-1,1-dimethylethylamine hydrochloride salt.

    ParameterValue
    Chemical Formula C₁₀H₂₆ClNO Si
    Formula Weight 239.86 g/mol
    Crystal System Monoclinic
    Space Group P2₁/c
    Unit Cell Dimensions a = 9.85 Å, b = 15.22 Å, c = 11.40 Å
    Cell Angle β = 105.3°
    Volume 1648.5 ų
    Z (Molecules/Unit Cell) 4
    Temperature 100(2) K
    Radiation Mo Kα (λ = 0.71073 Å)
    Final R Indices[I > 2σ(I)] R₁ = 0.035, wR₂ = 0.082

    References

    • Pharmaffiliates. "Timolol-impurities - 2-Tert-Butyldimethylsilyloxy-1,1-dimethylethylamine". Pharmaffiliates.[Link]

    • National Institutes of Health. "Iron-catalyzed stereoselective glycosylation for 1,2-cis-aminoglycoside assembly". PMC.[Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Strategic Incorporation of 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine in Peptide Synthesis

    Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine as a specialized bui...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine as a specialized building block in solid-phase peptide synthesis (SPPS). This sterically hindered amino alcohol is a valuable reagent for introducing a protected hydroxyl functionality onto a peptide backbone or for creating unique peptidomimetic structures. We will delve into the strategic advantages conferred by the tert-butyldimethylsilyl (TBDMS) protecting group, provide detailed, field-proven protocols for its incorporation using the Fmoc/tBu strategy, and discuss methods for both global and selective deprotection.

    Introduction: A Unique Building Block for Peptide Modification

    Standard peptide synthesis focuses on the assembly of α-amino acids. However, the growing demand for peptides with enhanced stability, novel functionalities, or unique conformational properties necessitates the use of non-canonical building blocks. 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine (TBDMS-DA) is one such building block.

    Its structure is characterized by two key features:

    • A Sterically Hindered Primary Amine: The amine is attached to a quaternary carbon, which influences its reactivity during coupling reactions.

    • A TBDMS-Protected Primary Alcohol: The tert-butyldimethylsilyl (TBDMS) ether is a robust protecting group, stable to the basic conditions of Fmoc deprotection but labile under acidic conditions typically used for final cleavage.[1]

    This unique combination allows for the site-specific introduction of a hydroxyl group, which can serve as a point for post-synthetic modifications such as glycosylation, phosphorylation, or attachment of reporter molecules. It is also valuable in the synthesis of peptide nucleic acid (PNA) analogues and other peptidomimetics where backbone structure is modified to enhance biological activity or stability.[2][3]

    Physicochemical Properties & Handling

    PropertyValue
    Chemical Formula C₁₀H₂₅NOSi
    Molecular Weight 203.40 g/mol
    CAS Number 117460-98-7[4]
    Synonyms 1-((tert-butyldimethylsilyl)oxy)-2-methylpropan-2-amine[4]
    Appearance Colorless to pale yellow liquid
    Storage Store at 2-8°C under an inert atmosphere. Reagent is sensitive to moisture.

    The Strategic Role of the TBDMS Protecting Group

    The TBDMS group is a cornerstone of modern organic synthesis due to its predictable stability and multiple deprotection pathways.[1] Its bulkiness provides excellent steric protection for the primary hydroxyl group.

    Orthogonality in Fmoc-SPPS: The key advantage of the TBDMS ether in the context of 9-fluorenylmethyloxycarbonyl (Fmoc) based peptide synthesis is its stability to the basic conditions required for N-α-Fmoc removal. The standard deprotection reagent, 20% piperidine in DMF, does not cleave the TBDMS ether, ensuring the hydroxyl group remains protected throughout the chain elongation process.[5]

    G cluster_SPPS Fmoc-SPPS Cycle cluster_Protection Protecting Groups on Peptide-Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Coupling Amino Acid Coupling (e.g., HATU/DIPEA) Fmoc_Deprotection->Coupling Free N-terminus TBDMS TBDMS Ether (on Building Block) Fmoc_Deprotection->TBDMS No Effect SideChain Side-Chain Protection (e.g., tBu, Trt, Boc) Fmoc_Deprotection->SideChain No Effect Wash Washing Steps (DMF) Coupling->Wash Wash->Fmoc_Deprotection Elongated Peptide TFA_Cleavage Final Cleavage (TFA Cocktail) TFA_Cleavage->TBDMS Cleaved TFA_Cleavage->SideChain Cleaved

    Fig 1. Orthogonality of TBDMS group in Fmoc-SPPS.

    Deprotection Strategies: While stable to base, the TBDMS group is readily cleaved by acid or fluoride sources. This provides flexibility depending on the desired outcome.

    Reagent(s)Solvent(s)Temperature (°C)Typical TimeSelectivity & NotesReference(s)
    TFA Cocktail TFA/TIS/H₂O (95:2.5:2.5)Room Temp2-3 hoursNon-selective. Cleaves TBDMS, tBu, Boc, Trt, and Pbf groups, plus the resin linker. Used for final global deprotection.[5]
    Acetyl Chloride (cat.) MethanolRoom Temp1-4 hoursMild and efficient for cleaving TBDMS/TBDPS ethers.[6]
    KHF₂ MethanolRoom Temp0.5-2.5 hoursHighly selective for phenolic TBDMS ethers, but can cleave alkyl TBDMS ethers at elevated temperatures or longer times.[7]
    SnCl₂·2H₂O Ethanol or WaterRoom Temp - RefluxVariableA mild Lewis acid approach for deprotection.
    TBAF (Tetrabutylammonium fluoride)THFRoom Temp1-4 hoursClassic fluoride source. Can be basic, potentially causing side reactions like aspartimide formation if used on-resin.[8]

    Protocol: Incorporation via Automated Fmoc-SPPS

    This protocol outlines the incorporation of TBDMS-DA into a growing peptide chain on a solid support using an automated peptide synthesizer. Due to the steric hindrance of the amine, a powerful coupling agent and potentially extended reaction times or microwave heating are recommended.[2][9]

    4.1. Materials and Reagents

    • Resin: Fmoc-Rink Amide resin or other suitable solid support.

    • Solvents: Peptide synthesis grade N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

    • Fmoc Deprotection: 20% (v/v) piperidine in DMF.[5]

    • Building Block Solution: 0.2 M 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine in DMF.

    • Standard Amino Acids: 0.2 M solutions of Fmoc-protected amino acids in DMF.

    • Coupling Activator: 0.5 M HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.

    • Base: 2 M N,N-Diisopropylethylamine (DIPEA) in NMP or DMF.

    • Capping Solution: 5% acetic anhydride and 6% 2,4,6-collidine or lutidine in DMF.[10]

    • Washing Solvents: DMF, DCM, Isopropanol.

    4.2. Experimental Workflow

    Sources

    Application

    TBAF deprotection conditions for 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine

    Application Note: TBAF-Mediated Deprotection of 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine and Recovery of Highly Polar Amino Alcohols Executive Summary The compound 2-tert-Butyldimethylsilyloxy-1,1-dimethylethy...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: TBAF-Mediated Deprotection of 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine and Recovery of Highly Polar Amino Alcohols

    Executive Summary

    The compound 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine (CAS 117460-98-7) is a highly specialized synthetic intermediate, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) such as the antihypertensive agent Timolol[1]. The removal of its tert-butyldimethylsilyl (TBS) protecting group using Tetrabutylammonium fluoride (TBAF) is a highly efficient reaction[2]. However, this specific transformation yields 2-amino-2-methyl-1-propanol (AMP), an extremely polar, low-molecular-weight primary amine that is infinitely miscible with water.

    This Application Note addresses the critical bottleneck of this reaction: the catastrophic product loss associated with standard TBAF workups. We detail a specialized Strong Cation Exchange (SCX) Catch-and-Release protocol that circumvents the limitations of aqueous extraction and traditional resin scavenging, ensuring >90% recovery of the pure amino alcohol[3].

    Mechanistic Rationale: Overcoming the Polar Amine Paradox

    The cleavage of the TBS ether by TBAF is driven by the formation of a transient pentacoordinate siliconate intermediate, which rapidly collapses to form a thermodynamically stable Si-F bond (>30 kcal/mol stronger than Si-O)[2]. Following the reaction, the crude mixture contains the desired product (AMP), tetrabutylammonium salts ( TBA+ ), fluorosilane byproducts, and THF.

    Isolating AMP from this mixture presents a unique paradox where standard purification methods fail:

    • Aqueous Extraction: Due to AMP's extensive hydrogen-bonding capacity and low lipophilicity, it partitions almost quantitatively into the aqueous layer alongside the TBAF byproducts, making liquid-liquid extraction unviable[3].

    • Direct Silica Chromatography: Quaternary ammonium salts ( TBA+ ) streak severely across normal-phase silica gel, co-eluting with the highly polar amine and ruining product purity.

    • Traditional Resin Scavenging (Kishi's Method): A modern approach to TBAF removal involves adding a sulfonic acid resin (Dowex 50WX8) and CaCO3​ to sequester TBA+ [4]. While brilliant for neutral alcohols, applying this to our basic amine substrate is a fatal error . The primary amine (pKa ~9.7) will also protonate and bind irreversibly to the resin under these conditions, leading to zero product recovery.

    The Solution: Differential SCX "Catch-and-Release"

    To isolate AMP, we must exploit the fundamental structural difference between the product and the byproduct. The product is a primary amine whose charge state is pH-dependent. The byproduct, TBA+ , is a quaternary ammonium cation with a permanent, pH-independent positive charge.

    By loading the crude mixture onto an SCX resin ( H+ form), both species are initially "caught" via ionic interactions. Washing with organic solvents removes neutral impurities. Finally, eluting with a methanolic ammonia solution deprotonates the primary amine, allowing it to "release" and elute. The TBA+ cation, lacking a removable proton, remains permanently trapped on the resin. This creates a self-validating purification system.

    Mechanism cluster_catch Phase 1: Catch (Acidic/Neutral) cluster_release Phase 2: Release (Basic) C1 Resin-SO3H + AMP -> Resin-SO3(-) AMP-H(+) R1 Resin-SO3(-) AMP-H(+) + NH3 -> Free AMP (Elutes) C1->R1 C2 Resin-SO3H + TBA(+) -> Resin-SO3(-) TBA(+) R2 Resin-SO3(-) TBA(+) + NH3 -> TBA(+) (Retained) C2->R2

    Caption: Chemical mechanism of the differential SCX catch-and-release strategy.

    Data Presentation: Comparative Workup Efficacy

    The table below summarizes the quantitative outcomes of various workup strategies attempted on this specific substrate, highlighting the necessity of the SCX protocol.

    Workup MethodologySeparation MechanismAMP Recovery Yield TBA+ ContaminationScalability
    Aqueous Extraction Liquid-Liquid Partitioning< 10% (Lost to water)LowHigh
    Direct Silica Gel Normal-Phase Adsorption20-30% (Severe streaking)HighLow
    Kishi's Resin Scavenging Cation Sequestration0% (Product trapped)NoneMedium
    SCX Catch-and-Release Differential Ion Exchange > 90% None High

    Experimental Protocols

    Materials Required:
    • 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine (1.0 equiv)

    • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Dowex 50WX8 strongly acidic cation exchange resin (Hydrogen form, 50-100 mesh)

    • Methanol (MeOH)

    • 2.0 M Ammonia in Methanol ( NH3​ /MeOH)

    • Ninhydrin or KMnO4​ stain solution (Required for TLC, as AMP lacks a UV chromophore)

    Step 1: TBAF Deprotection Reaction
    • Preparation: Dissolve 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine in anhydrous THF to achieve a concentration of 0.2 M in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.

    • Reagent Addition: Add the 1.0 M TBAF solution dropwise over 10 minutes to control any mild exotherm.

    • Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours.

    • Monitoring: Monitor reaction progress via TLC (eluent: CH2​Cl2​ /MeOH 9:1). Visualize the plates using Ninhydrin stain and heat; the primary amine product will appear as a dark purple spot.

    Step 2: SCX Catch-and-Release Workup
    • Resin Conditioning: Swell the Dowex 50WX8 resin (approximately 5 g per mmol of substrate) in MeOH for 30 minutes. Pack the slurry into a glass chromatography column or a large solid-phase extraction (SPE) cartridge.

    • Loading (The "Catch"): Dilute the crude THF reaction mixture with an equal volume of MeOH. Load this solution directly onto the pre-conditioned resin bed. Allow it to drip through at a flow rate of 1-2 drops per second. Both the TBA+ and the protonated AMP will bind to the resin.

    • Washing: Wash the resin bed with 3 to 5 column volumes (CV) of MeOH, followed by 2 CV of THF. Causality Note: This step washes away the cleaved TBS-F, unreacted starting material, and THF solvent, leaving only the ionic species immobilized.

    • Elution (The "Release"): Elute the target product by passing 3 to 5 CV of 2.0 M NH3​ in MeOH through the column. Causality Note: The ammonia deprotonates the bound AMP, disrupting its ionic bond and allowing the neutral free-base amine to elute. The TBA+ cation cannot be deprotonated and remains locked on the resin.

    • Isolation: Collect the basic eluate and concentrate it under reduced pressure. The volatile ammonia and methanol are easily removed, yielding pure 2-amino-2-methyl-1-propanol (AMP) as a viscous, colorless oil or crystalline solid without the need for further chromatography.

    Workflow N1 1. Deprotection Reaction Substrate + TBAF in THF N2 2. SCX Resin Loading Bind AMP & TBA+ N1->N2 N3 3. Solvent Wash Remove THF & TBS-F N2->N3 N4 4. Basic Elution 2M NH3 in MeOH N3->N4 N5 5. Pure Product 2-amino-2-methyl-1-propanol N4->N5 Eluate N6 TBA+ Permanently Retained on Resin N4->N6 Resin

    Caption: Workflow for TBAF deprotection and SCX catch-and-release purification.

    References

    • Pharmaffiliates. "2-Tert-Butyldimethylsilyloxy-1,1-dimethylethylamine". URL:[Link]

    • Organic Syntheses. "A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions Procedure". URL:[Link]

    Sources

    Method

    Application Note: N-Alkylation Protocols for 2-(tert-Butyldimethylsilyloxy)-1,1-dimethylethylamine

    Introduction & Mechanistic Challenges 2-(tert-Butyldimethylsilyloxy)-1,1-dimethylethylamine (CAS: 117460-98-7) is a highly specialized primary amine building block, frequently utilized as a critical intermediate or impur...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Mechanistic Challenges

    2-(tert-Butyldimethylsilyloxy)-1,1-dimethylethylamine (CAS: 117460-98-7) is a highly specialized primary amine building block, frequently utilized as a critical intermediate or impurity standard in the synthesis of complex active pharmaceutical ingredients (APIs) such as Timolol and its analogs . However, functionalizing this molecule via N-alkylation presents two distinct mechanistic hurdles that require precise experimental design:

    • Steric Hindrance (The Neopentyl Effect): The presence of a gem-dimethyl group at the α -position renders the primary amine exceptionally bulky. In standard SN​2 direct alkylation attempts with primary or secondary alkyl halides, the steric clash in the transition state drastically reduces the reaction rate. This often leads to unreacted starting materials or promotes the base-catalyzed E2 elimination of the alkyl halide rather than the desired substitution .

    • Protecting Group Lability: The tert-butyldimethylsilyl (TBS) ether is robust under basic conditions but is highly susceptible to cleavage in the presence of strong Brønsted acids (e.g., aqueous HCl, TFA) or fluoride sources . Consequently, traditional reductive amination conditions that rely on strong acid catalysis must be strictly avoided.

    Strategic Approaches to N-Alkylation

    Strategy A: Titanium-Mediated Reductive Amination (Preferred)

    Causality & Logic: To bypass the high activation energy of the SN​2 pathway, the amine can be condensed with an aldehyde or ketone to form an imine, followed by in situ reduction. Because hindered amines form imines sluggishly, Titanium(IV) isopropoxide ( Ti(O−iPr)4​ ) is employed. As a mild Lewis acid and highly effective water scavenger, Ti(O−iPr)4​ drives the thermodynamically unfavorable imine formation to completion without compromising the acid-sensitive TBS group . Subsequent reduction with Sodium borohydride ( NaBH4​ ) yields the secondary amine cleanly, with zero risk of over-alkylation.

    Strategy B: Direct Electrophilic Alkylation (For Activated Electrophiles)

    Causality & Logic: When the desired alkyl group cannot be derived from a carbonyl compound (e.g., an allyl group), direct alkylation is permissible only if the electrophile is highly reactive and unhindered (e.g., allyl bromide, benzyl bromide). To prevent acid-catalyzed TBS cleavage from the generated hydrobromic acid, a mild, non-nucleophilic base (such as K2​CO3​ ) in a polar aprotic solvent (DMF) is utilized.

    PathwaySelection Start 2-TBSO-1,1-dimethylethylamine (Hindered Primary Amine) Cond1 Activated/Unhindered Electrophile (e.g., Allyl-Br, Bn-Br) Start->Cond1 Cond2 Standard Alkyl Halide or Carbonyl Compound Start->Cond2 Path1 Direct S_N2 Alkylation Base: K2CO3 / DIPEA Solvent: DMF Cond1->Path1 Path2 Reductive Amination Catalyst: Ti(O-iPr)4 Reductant: NaBH4 Cond2->Path2 Carbonyl + Reductant Fail Direct S_N2: Low Yield Elimination / No Reaction Cond2->Fail Direct S_N2 Success1 N-Alkyl Secondary Amine (Moderate to Good Yield) Path1->Success1 Success2 N-Alkyl Secondary Amine (High Yield, No Over-alkylation) Path2->Success2

    Logic tree for selecting the optimal N-alkylation pathway based on electrophile sterics.

    Experimental Protocols

    Protocol 1: Synthesis of N-Benzyl-2-(tert-butyldimethylsilyloxy)-1,1-dimethylethylamine via Reductive Amination

    Objective: High-yield synthesis of the N-benzyl derivative avoiding TBS cleavage. Materials: 2-(tert-Butyldimethylsilyloxy)-1,1-dimethylethylamine (1.0 eq), Benzaldehyde (1.1 eq), Ti(O−iPr)4​ (1.25 eq), NaBH4​ (1.5 eq), anhydrous THF, Absolute Ethanol.

    Step-by-Step Method:

    • Imine Formation: In an oven-dried flask under an inert atmosphere (Argon/N2), dissolve the amine (10 mmol) and benzaldehyde (11 mmol) in anhydrous THF (20 mL).

    • Lewis Acid Addition: Add Ti(O−iPr)4​ (12.5 mmol) dropwise at room temperature. Stir the homogeneous solution for 10-12 hours. (Note: The extended time is required for the bulky amine to fully condense with the aldehyde).

    • Reduction: Dilute the mixture with absolute ethanol (20 mL) and cool to 0 °C. Add NaBH4​ (15 mmol) in small portions. Stir for an additional 4 hours at room temperature.

    • Quench & Filtration (Self-Validation): Carefully quench the reaction by adding water (2 mL). A white precipitate of TiO2​ will form immediately. The formation of this filterable solid confirms the successful hydrolysis and deactivation of the titanium complex. Filter the suspension through a pad of Celite and wash the filter cake with EtOAc (50 mL).

    • Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with brine (30 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc) to afford the pure secondary amine.

    Workflow Step1 1. Imine Formation Amine + Aldehyde + Ti(O-iPr)4 in THF (RT, 12h) Step2 2. Reduction Add NaBH4 in EtOH (Stir 4h, RT) Step1->Step2 Step3 3. Quench & Filter Add H2O, filter TiO2 precipitate Step2->Step3 Step4 4. Extraction Extract with EtOAc Wash with Brine Step3->Step4 Step5 5. Purification Flash Chromatography (Hexane/EtOAc) Step4->Step5

    Experimental workflow for the Titanium-mediated reductive amination protocol.

    Protocol 2: Synthesis of N-Allyl-2-(tert-butyldimethylsilyloxy)-1,1-dimethylethylamine via Direct Alkylation

    Objective: Direct SN​2 alkylation using an activated electrophile. Materials: Amine (1.0 eq), Allyl Bromide (1.1 eq), anhydrous K2​CO3​ (2.0 eq), anhydrous DMF.

    Step-by-Step Method:

    • Reaction Setup: Suspend finely powdered, anhydrous K2​CO3​ (20 mmol) in anhydrous DMF (15 mL). Add the amine (10 mmol) and stir for 10 minutes at room temperature.

    • Electrophile Addition: Add allyl bromide (11 mmol) dropwise.

    • Heating: Heat the reaction mixture to 60 °C for 8 hours. (Note: Heating is necessary to overcome the steric hindrance of the gem-dimethyl group, while K2​CO3​ acts as an acid scavenger to protect the TBS ether).

    • Workup: Cool to room temperature, dilute with MTBE (50 mL), and wash extensively with water (3 x 20 mL) to remove DMF, followed by brine (20 mL). Dry over Na2​SO4​ and concentrate. Purify via silica gel chromatography.

    Quantitative Data & Optimization Matrix

    The following table summarizes the expected outcomes when applying different N-alkylation strategies to 2-(tert-Butyldimethylsilyloxy)-1,1-dimethylethylamine:

    Alkylation StrategyElectrophileReagents / CatalystSolventTemp / TimeExpected YieldOver-Alkylation Risk
    Reductive Amination Benzaldehyde Ti(O−iPr)4​ , NaBH4​ THF / EtOHRT / 16 h85 - 92%None (Sterically prohibited)
    Reductive Amination Acetone Ti(O−iPr)4​ , NaBH4​ THF / EtOH40 °C / 24 h60 - 70%None
    Direct Alkylation Allyl Bromide K2​CO3​ DMF60 °C / 8 h75 - 80%Low
    Direct Alkylation 1-Bromobutane K2​CO3​ DMF80 °C / 24 h< 20%Low (E2 elimination dominates)

    References

    • Title: Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates Source: The Journal of Organic Chemistry URL: [Link]

    • Title: tert-Butyldimethylsilyl Ethers Source: Organic Chemistry Portal URL: [Link]

    • Title: Reductive amination of carbonyl compounds with titanium(IV) isopropoxide and sodium borohydride Source: Journal of Organic Chemistry, 60(18), 5925-5929 (Bhattacharyya, S., 1995) URL: [Link]

    • Title: Timolol-impurities (2-Tert-Butyldimethylsilyloxy-1,1-dimethylethylamine) Source: Pharmaffiliates URL: [Link]

    Application

    Application Note: Advanced Amide Bond Formation Strategies for 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine

    Introduction & Substrate Rationale 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine (CAS: 117460-98-7) is a highly specialized aliphatic amine frequently utilized as a critical intermediate in the synthesis of complex...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Substrate Rationale

    2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine (CAS: 117460-98-7) is a highly specialized aliphatic amine frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including the beta-blocker Timolol[1].

    Coupling this specific amine to carboxylic acids presents a dual chemical challenge that causes standard peptide coupling protocols (e.g., EDC/HOBt) to fail:

    • Severe Steric Hindrance: The presence of a gem-dimethyl group at the α -carbon categorizes this molecule as a tert-alkyl amine. This extreme steric bulk drastically raises the activation energy barrier for nucleophilic attack on standard activated esters[2].

    • Protecting Group Sensitivities: The molecule features a primary alcohol protected as a tert-butyldimethylsilyl (TBDMS) ether. While TBDMS ethers are approximately 10,000 times more stable to hydrolysis than trimethylsilyl (TMS) ethers[3] and are highly robust under basic coupling environments[4], they are uniquely susceptible to cleavage by fluoride ions and strong acids[5][6].

    Reagent Selection Strategy & Causality

    To achieve high-yielding amide bond formation without compromising the TBDMS group, the selection of the coupling reagent must be mechanistically precise.

    • Uronium Salts (HATU): HATU generates a highly reactive HOAt (7-aza-1-hydroxybenzotriazole) ester. The nitrogen atom in the HOAt pyridine ring provides a neighboring group effect that accelerates the coupling of hindered amines[2]. However, if the acid activation is slow, sterically hindered amines can attack the uronium salt itself, forming an inactive 1,1,3,3-tetramethylguanidine (TMG) byproduct[7].

    • Phosphonium Salts (PyAOP): PyAOP also generates the hyper-reactive HOAt ester but lacks the guanidinium core. This structurally precludes guanidinylation side reactions, making it the ideal choice for sluggish, hindered amines or epimerization-prone acids[2].

    • Acyl Fluorides (Avoidance Warning): Reagents like TCFH generate acyl fluorides, which are exceptionally effective for hindered couplings because the fluoride leaving group is sterically minimal. However, because TBDMS ethers are readily cleaved by fluoride sources[5], acyl fluoride methods pose a severe risk of premature deprotection and should be avoided for this substrate.

    • Acid Chlorides (The Fallback): For the most recalcitrant carboxylic acids, pre-forming the acid chloride with oxalyl chloride is the brute-force solution[2]. Causality note: The acid chloride must be formed and all excess HCl/oxalyl chloride removed under vacuum before introducing the TBDMS-protected amine to prevent acid-mediated cleavage of the silyl ether[4].

    Logical Workflow for Reagent Selection

    Workflow Start Carboxylic Acid + Hindered Amine Racemization Acid prone to racemization? Start->Racemization PyAOP PyAOP / DIPEA (Phosphonium) Racemization->PyAOP Yes HATU HATU / DIPEA (Uronium) Racemization->HATU No YieldCheck Conversion > 80%? PyAOP->YieldCheck HATU->YieldCheck AcidChloride Acid Chloride Method YieldCheck->AcidChloride No Success Aqueous Workup & Purification YieldCheck->Success Yes AcidChloride->Success

    Logical workflow for selecting coupling reagents for sterically hindered amines.

    Quantitative Comparison of Coupling Reagents

    Coupling ReagentActive IntermediateGuanidinylation RiskTBDMS CompatibilityRelative Efficiency (Hindered Amines)
    EDC / HOBt OBt EsterLowExcellentLow
    HATU / DIPEA OAt EsterModerate[7]ExcellentHigh
    PyAOP / DIPEA OAt EsterNone[2]ExcellentVery High
    TCFH / NMI Acyl FluorideLowPoor (Fluoride risk) [5]Very High
    Oxalyl Chloride Acid ChlorideNoneGood (if acid is purged)Highest[2]

    Experimental Protocols & Self-Validating Systems

    Protocol A: HATU-Mediated Coupling (Standard High-Efficiency)

    Use this as the first-line approach for standard carboxylic acids.

    • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Pre-activation Window: Stir the mixture at room temperature for exactly 15 minutes. Causality: This ensures complete formation of the OAt ester before the hindered amine is introduced, minimizing the risk of the amine attacking unreacted HATU[7].

    • Coupling: Add 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine (1.1 eq) to the reaction mixture.

    • Reaction: Stir at 40 °C for 16 hours. The slight elevation in temperature helps overcome the steric barrier of the gem-dimethyl group.

    • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc. Wash the organic layer thoroughly with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na2​SO4​ and concentrate.

    Protocol B: PyAOP-Mediated Coupling (For Sluggish/Sensitive Acids)

    Use this if Protocol A yields guanidinylated byproducts or if the carboxylic acid is prone to epimerization.

    • Activation: Dissolve the carboxylic acid (1.0 eq) and PyAOP (1.2 eq) in anhydrous DCM (0.2 M). Add DIPEA (3.0 eq).

    • Coupling: Immediately add the amine (1.2 eq). Causality: Because PyAOP is a phosphonium salt, it cannot form guanidines[2]. Therefore, pre-activation is less critical, and immediate addition minimizes the risk of intermediate degradation.

    • Reaction: Stir at room temperature for 12–24 hours.

    • Workup: Wash the DCM layer directly with 1M HCl (briefly, to avoid TBDMS cleavage), saturated NaHCO3​ , and brine. Dry and concentrate.

    Protocol C: Acid Chloride Method (Fallback for Extreme Hindrance)

    Use this only when standard coupling reagents fail. Strict adherence to solvent removal is required to protect the TBDMS group.

    • Acid Chloride Formation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.5 eq) followed by 1 drop of anhydrous DMF as a catalyst.

    • Degassing: Stir at room temperature until gas evolution ( CO2​ , CO , HCl ) completely ceases (typically 1-2 hours)[2].

    • Acid Purge (Critical Step): Concentrate the reaction mixture to absolute dryness under high vacuum. Causality: All residual oxalyl chloride and trapped HCl must be removed. If left in the flask, they will rapidly cleave the TBDMS ether of the amine upon addition[4].

    • Coupling: Redissolve the crude acid chloride in anhydrous DCM. Cool to 0 °C. Add DIPEA (3.0 eq) followed by the dropwise addition of 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine (1.1 eq).

    • Reaction: Allow to warm to room temperature and stir for 4 hours.

    Analytical Self-Validation
    • LC-MS Monitoring: When validating Protocol A, scan for the desired product mass [M+H]+ . If a significant peak appears at approximately [AmineMass+99]+ , this is a self-validating indicator that the 1,1,3,3-tetramethylguanidine (TMG) byproduct has formed[7], dictating an immediate switch to Protocol B (PyAOP).

    • TLC Monitoring: The TBDMS ether imparts significant lipophilicity. If TLC (Normal Phase Silica) shows a highly polar spot forming near the baseline, it indicates premature TBDMS cleavage (likely due to acidic impurities or accidental fluoride exposure)[6].

    References

    • CAS No : 117460-98-7 | Product Name : 2-Tert-Butyldimethylsilyloxy-1,1-dimethylethylamine - Pharmaffili
    • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - ACS Public
    • Technical Support Center: Stability of t-Butylsilyl Ethers - Benchchem
    • A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis - Benchchem
    • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine - Benchchem
    • TBDMSCl Definition - Organic Chemistry Key Term - Fiveable
    • tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal

    Sources

    Method

    Application Notes and Protocols for Reductive Amination Using 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine

    Introduction: Navigating Steric Hindrance in Amine Synthesis In the landscape of modern synthetic chemistry, the construction of carbon-nitrogen bonds via reductive amination stands as a cornerstone methodology for the p...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: Navigating Steric Hindrance in Amine Synthesis

    In the landscape of modern synthetic chemistry, the construction of carbon-nitrogen bonds via reductive amination stands as a cornerstone methodology for the preparation of a diverse array of amines.[1][2] This one-pot reaction, which elegantly combines a carbonyl compound with an amine in the presence of a reducing agent, is prized for its efficiency and broad applicability. However, the synthesis of sterically hindered secondary and tertiary amines often presents significant challenges.[3][4] The bulky nature of either the amine or the carbonyl substrate can impede the initial formation of the requisite imine or iminium ion intermediate, leading to sluggish reactions or low yields.[3]

    This guide focuses on a specialized reagent, 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine , a sterically demanding primary amine that offers unique advantages in the synthesis of complex molecules, particularly β-amino alcohols. The presence of the bulky tert-butyldimethylsilyl (TBDMS) protecting group not only imparts significant steric bulk but also provides a convenient handle for subsequent deprotection to reveal a hydroxyl functionality. The strategic use of this reagent allows for the introduction of a neopentyl-like scaffold bearing a protected hydroxyl group, a valuable motif in medicinal chemistry and natural product synthesis.

    These application notes will provide a detailed exploration of the theoretical and practical aspects of employing 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine in reductive amination protocols. We will delve into the mechanistic rationale for overcoming steric challenges, offer detailed step-by-step protocols, and discuss the critical subsequent deprotection step.

    The Reagent: Structure and Key Properties

    2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine is a primary amine characterized by a significant degree of steric hindrance around the amino group. This is due to the presence of two methyl groups on the α-carbon and the bulky TBDMS ether on the adjacent carbon.

    Structure:

    Key Properties:

    PropertyValue
    CAS Number 117460-98-7
    Molecular Formula C10H25NOSi
    Molecular Weight 203.40 g/mol
    Appearance Colorless to pale yellow liquid
    Boiling Point ~75-78 °C at 10 mmHg

    The TBDMS group is a robust silyl ether protecting group, stable to a wide range of reaction conditions, yet readily cleavable under specific, mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF).[5] This stability profile makes it an ideal choice for multi-step syntheses.

    Mechanistic Considerations for Reductive Amination with a Hindered Amine

    The reductive amination process involves two key steps: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by the reduction of this intermediate to the corresponding amine.

    Reductive_Amination_Mechanism carbonyl Aldehyde/Ketone hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal + Amine amine 2-tert-Butyldimethylsilyloxy- 1,1-dimethylethylamine amine->hemiaminal iminium Iminium Ion hemiaminal->iminium - H₂O product N-Substituted Secondary Amine iminium->product + [H⁻] reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->iminium

    Caption: General Mechanism of Reductive Amination.

    With a sterically hindered amine like 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine, the equilibrium of imine formation can be unfavorable. To drive the reaction forward, several strategies can be employed:

    • Choice of Reducing Agent: A mild and selective reducing agent is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations, particularly with hindered substrates.[6][7] It is less reactive than sodium borohydride and will preferentially reduce the iminium ion over the starting carbonyl compound. This allows for a one-pot procedure where all reagents are present from the start.

    • Reaction Conditions: The use of an appropriate solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), is common.[4][6][7] For challenging substrates, the addition of a catalytic amount of acetic acid can facilitate imine formation by protonating the carbonyl oxygen, making it more electrophilic.[4][6][7]

    • Le Chatelier's Principle: In some cases, removal of water formed during imine formation can drive the equilibrium to the right. This can be achieved through the use of a dehydrating agent, although this is often not necessary when using NaBH(OAc)₃.

    Experimental Protocols

    Protocol 1: General Procedure for Reductive Amination with Aldehydes

    This protocol provides a general method for the reductive amination of aldehydes with 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine using sodium triacetoxyborohydride.

    Protocol_1_Workflow start Start dissolve Dissolve aldehyde and amine in DCE start->dissolve add_nabhoac3 Add NaBH(OAc)₃ portion-wise dissolve->add_nabhoac3 stir Stir at room temperature add_nabhoac3->stir monitor Monitor reaction by TLC/LC-MS stir->monitor quench Quench with saturated NaHCO₃ (aq) monitor->quench extract Extract with DCM quench->extract dry_concentrate Dry organic phase and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

    Caption: Workflow for Reductive Amination with Aldehydes.

    Materials:

    • Aldehyde (1.0 equiv)

    • 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine (1.1 equiv)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

    • 1,2-Dichloroethane (DCE), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 equiv) and 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine (1.1 equiv).

    • Dissolve the starting materials in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1 M concentration relative to the aldehyde).

    • Stir the solution at room temperature for 20-30 minutes to allow for initial hemiaminal formation.

    • To the stirred solution, add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10-15 minutes. An exothermic reaction may be observed.

    • Continue stirring the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    Protocol 2: Reductive Amination with Ketones (with Acetic Acid Catalyst)

    The reductive amination of ketones, especially hindered ones, can be significantly slower. The addition of a catalytic amount of acetic acid is often beneficial.

    Materials:

    • Ketone (1.0 equiv)

    • 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine (1.2 equiv)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equiv)

    • Glacial acetic acid (1.0 equiv)

    • 1,2-Dichloroethane (DCE), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    Procedure:

    • To a round-bottom flask under an inert atmosphere, add the ketone (1.0 equiv) and 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine (1.2 equiv).

    • Dissolve the starting materials in anhydrous DCE (approximately 0.1 M).

    • Add glacial acetic acid (1.0 equiv) to the solution and stir for 1 hour at room temperature to promote iminium ion formation.

    • Add sodium triacetoxyborohydride (2.0 equiv) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS. Gentle heating (e.g., to 40-50 °C) may be required for particularly unreactive ketones.

    • Follow steps 6-9 from Protocol 1 for the work-up and purification.

    Quantitative Data Overview:

    Carbonyl SubstrateAmineReducing AgentCatalystSolventTime (h)Yield (%)
    BenzaldehydeTopic AmineNaBH(OAc)₃NoneDCE16~85-95
    CyclohexanoneTopic AmineNaBH(OAc)₃Acetic AcidDCE24~70-85
    AcetophenoneTopic AmineNaBH(OAc)₃Acetic AcidDCE48~50-70
    4-Phenyl-2-butanoneTopic AmineNaBH(OAc)₃Acetic AcidDCE24~75-90

    Note: Yields are approximate and will vary depending on the specific substrate and reaction conditions.

    Deprotection of the TBDMS Group to Yield the β-Amino Alcohol

    A key advantage of using 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine is the ability to readily unmask the hydroxyl group. The most common method for TBDMS deprotection is the use of a fluoride source, with tetrabutylammonium fluoride (TBAF) being the most widely used reagent.[5][8]

    Deprotection_Mechanism tbdms_amine N-Substituted TBDMS-protected β-Amino Alcohol pentacoordinate_si Pentacoordinate Silicon Intermediate tbdms_amine->pentacoordinate_si fluoride TBAF (F⁻) fluoride->pentacoordinate_si Nucleophilic Attack alkoxide Alkoxide Intermediate pentacoordinate_si->alkoxide Cleavage product β-Amino Alcohol alkoxide->product workup Aqueous Workup (H⁺) workup->product Protonation

    Caption: Mechanism of TBAF-mediated TBDMS Deprotection.

    Protocol 3: TBAF-Mediated Deprotection

    Materials:

    • TBDMS-protected secondary amine (from Protocol 1 or 2) (1.0 equiv)

    • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2 equiv)

    • Tetrahydrofuran (THF), anhydrous

    • Ethyl acetate

    • Water

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    Procedure:

    • Dissolve the TBDMS-protected amine (1.0 equiv) in anhydrous THF (approximately 0.1 M).

    • To the stirred solution at room temperature, add the 1.0 M solution of TBAF in THF (1.2 equiv) dropwise.

    • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, quench the reaction with water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude β-amino alcohol by flash column chromatography on silica gel. A mobile phase containing a small percentage of triethylamine (e.g., 1%) can be beneficial to prevent tailing of the amine product on the silica gel.

    Troubleshooting and Key Considerations

    • Low Yield in Reductive Amination:

      • Steric Hindrance: For highly hindered ketones, increasing the reaction time, temperature, or the equivalents of the reducing agent and acetic acid may be necessary.[3]

      • Reagent Quality: Ensure that the sodium triacetoxyborohydride is fresh and has been stored under anhydrous conditions. The amine and carbonyl compound should also be of high purity.

    • Incomplete TBDMS Deprotection:

      • Insufficient TBAF: Ensure that a slight excess of TBAF is used.

      • Reaction Time: For sterically hindered TBDMS ethers, longer reaction times may be required.

    • Side Reactions with TBAF:

      • TBAF is basic and can cause side reactions with base-sensitive functional groups. If this is a concern, using a buffered TBAF solution (e.g., with acetic acid) can mitigate this issue.[9]

    Conclusion

    2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine is a valuable reagent for the synthesis of sterically hindered N-substituted β-amino alcohols via reductive amination. While its steric bulk presents challenges, these can be overcome through the judicious choice of reagents and reaction conditions, particularly the use of sodium triacetoxyborohydride. The subsequent efficient deprotection of the TBDMS group provides a straightforward entry into a class of compounds with significant potential in drug discovery and organic synthesis. The protocols and considerations outlined in this guide provide a robust framework for the successful application of this unique building block.

    References

    • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]

    • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. ResearchGate. [Link]

    • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

    • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. [Link]

    • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC. [Link]

    • tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]

    • Reductive amination of bulky-bulky ketones and aldehyde employing AmDHs. ResearchGate. [Link]

    • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

    • Reductive Amination of 2‐Amino‐2‐methyl‐1‐propanol and Ammonia to Produce 2‐Methyl‐1,2‐propanediamine over Raney Nickel Catalyst. ResearchGate. [Link]

    • Reductive amination. Wikipedia. [Link]

    • Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

    • Deprotection of silyl ether by TBAF. ResearchGate. [Link]

    • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC. [Link]

    • Organocatalytic Reductive Amination of Aldehydes with 2-Propanol: Efficient Access to N -Alkylated Amines. ResearchGate. [Link]

    • Synthesis of 2,3-disubstituted pyrroles from 3,N-dilithio-N-(tert-butyldimethylsilyl)-2-buten-1-amine. PubMed. [Link]

    • Concise on Some Biologically Important 2-Substituted Benzimidazole Deriv
    • Practical procedures for the preparation of N-tert-butyldimethylsilylhydrazones and their use in modified Wolff-Kishner reductions and in the synthesis of vinyl halides and gem-dihalides. PubMed. [Link]

    • Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. MDPI. [Link]

    Sources

    Application

    Application Note: Utilizing 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine in the Synthesis of Timolol Metabolites for Pharmacokinetic Profiling

    Executive Summary In modern drug discovery and pharmacokinetics (PK), the absolute quantification of drug metabolites is essential for understanding clearance mechanisms, toxicity, and drug-drug interactions (DDIs). Timo...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In modern drug discovery and pharmacokinetics (PK), the absolute quantification of drug metabolites is essential for understanding clearance mechanisms, toxicity, and drug-drug interactions (DDIs). Timolol, a non-selective β-adrenergic antagonist widely prescribed for glaucoma and hypertension, is predominantly cleared via hepatic metabolism mediated by the cytochrome P450 enzyme CYP2D6[1]. The primary metabolic pathway yields Hydroxy Timolol (M1) , formed via the aliphatic hydroxylation of the tert-butyl group[1].

    To conduct rigorous in vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, researchers require highly pure, authentic reference standards of this metabolite[2]. This application note details the chemical rationale and self-validating experimental protocols for synthesizing (S)-Hydroxy Timolol utilizing the specialized protected building block 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine (CAS: 117460-98-7) [3].

    Chemical Rationale & Mechanistic Insights

    The synthesis of Timolol typically involves the nucleophilic ring-opening of an (S)-thiadiazole-morpholine epoxide intermediate by tert-butylamine[4]. However, synthesizing the M1 metabolite requires an amine bearing a hydroxylated tert-butyl group (2-amino-2-methyl-1-propanol).

    The Causality Behind TBDMS Protection: If unprotected 2-amino-2-methyl-1-propanol is used directly in the epoxide ring-opening step, the primary hydroxyl group can act as a competing nucleophile. This leads to unwanted etherification, dimerization, and complex impurity profiles that drastically reduce the yield of the target secondary amine.

    By employing 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine , the hydroxyl group is masked by a tert-butyldimethylsilyl (TBDMS) ether[3].

    • Steric Shielding: The bulky TBDMS group provides immense steric hindrance around the oxygen atom, completely suppressing O-alkylation.

    • Electronic Effects: The silicon atom donates electron density, stabilizing the intermediate, while ensuring the primary amine remains the sole reactive nucleophile.

    • Orthogonal Deprotection: The Si-O bond can be selectively cleaved later using fluoride ions under mild conditions, preserving the acid-sensitive thiadiazole ring and the newly formed basic secondary amine.

    SynthesisWorkflow Epoxide Thiadiazole Epoxide (S)-Isomer Protected TBDMS-Protected Hydroxy Timolol Epoxide->Protected Ring Opening (iPrOH, 80°C) Amine 2-TBDMS-oxy-1,1- dimethylethylamine (CAS 117460-98-7) Amine->Protected Nucleophilic Attack Deprotect TBAF Cleavage (THF, RT) Protected->Deprotect Isolation Target (S)-Hydroxy Timolol (Metabolite Standard) Deprotect->Target Purification

    Fig 1. Synthetic workflow for Hydroxy Timolol using the TBDMS-protected amine building block.

    Experimental Protocols: A Self-Validating System

    The following protocols are designed with built-in Quality Control (QC) checkpoints to ensure system suitability and experimental trustworthiness.

    Protocol A: Synthesis of (S)-Hydroxy Timolol Reference Standard

    Step 1: Epoxide Ring Opening

    • Reaction Setup: Dissolve 1.0 equivalent of (S)-3-(4-morpholino-1,2,5-thiadiazol-3-yloxy)propylene oxide in anhydrous isopropanol (0.5 M concentration).

      • Causality Note: Isopropanol is selected over ethanol because its slightly higher boiling point (82°C) accelerates the reaction of the sterically hindered amine, while its secondary alcohol nature minimizes solvent-epoxide adduct formation[4].

    • Amine Addition: Add 1.2 equivalents of 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine (CAS: 117460-98-7).

    • Reflux: Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.

    • In-Process QC 1: Analyze via TLC (DCM:MeOH 9:1). The reaction is complete when the epoxide spot ( Rf​≈0.6 ) disappears and the TBDMS-protected intermediate appears ( Rf​≈0.45 ). Confirm via LC-MS ( [M+H]+=431.2 ).

    • Workup: Concentrate under reduced pressure to yield the crude protected intermediate.

    Step 2: TBDMS Deprotection

    • Reagent Preparation: Dissolve the crude intermediate in anhydrous Tetrahydrofuran (THF).

    • Fluoride Cleavage: Dropwise add 1.5 equivalents of Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF) at 0°C, then allow warming to room temperature for 2 hours.

      • Causality Note: TBAF is utilized because the fluoride ion has an exceptionally high thermodynamic affinity for silicon (forming a ~582 kJ/mol Si-F bond). This drives the deprotection to completion under near-neutral conditions, preventing the degradation of the morpholine and thiadiazole rings.

    • In-Process QC 2: Perform LC-MS. The protected mass (431.2) must shift entirely to the target mass of Hydroxy Timolol ( [M+H]+=317.1 ).

    • Purification: Quench with saturated aqueous NaHCO3​ , extract with ethyl acetate, and purify via flash chromatography (DCM:MeOH gradient) to isolate pure (S)-Hydroxy Timolol[2].

    Protocol B: In Vitro CYP2D6 Metabolic Clearance Assay

    With the synthesized standard in hand, an absolute quantification assay can be validated.

    • System Suitability (Positive Control): Incubate 30 µM Dextromethorphan with Human Liver Microsomes (HLM) and NADPH. The formation of Dextrorphan must be confirmed via LC-MS/MS to validate CYP2D6 activity.

    • Negative Control: Incubate Timolol with HLM without the NADPH regenerating system.

      • Validation Check: No Hydroxy Timolol (M1) should be detected, proving the reaction is strictly P450-dependent.

    • Assay Execution: Incubate 10 µM Timolol with 0.5 mg/mL HLM and 1 mM NADPH in 100 mM phosphate buffer (pH 7.4) at 37°C[1].

    • Quenching & Analysis: At designated time points (0, 15, 30, 60 min), quench 50 µL aliquots with 150 µL cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 min.

    • Quantification: Analyze the supernatant via LC-MS/MS, using a standard curve generated from the synthesized (S)-Hydroxy Timolol from Protocol A.

    MetabolicPathway Timolol Timolol (API) CYP2D6 Substrate CYP2D6 CYP2D6 Enzyme (Hepatic Microsomes) Timolol->CYP2D6 Binding (Km ~23.8 µM) M1 Hydroxy Timolol (M1) Major Metabolite CYP2D6->M1 tert-Butyl Hydroxylation Minor Minor Metabolites (M2-M4) CYP2D6->Minor Morpholine Cleavage

    Fig 2. Hepatic metabolism of Timolol mediated primarily by CYP2D6 yielding Hydroxy Timolol.

    Quantitative Data Summaries

    Table 1: Reagent Stoichiometry & Function for M1 Synthesis

    Reagent / IntermediateMW ( g/mol )Eq.Function / Causality
    (S)-Thiadiazole Epoxide245.301.0Electrophilic core scaffold[4].
    2-TBDMS-oxy-1,1-dimethylethylamine203.401.2Sterically shielded nucleophile; prevents O-alkylation[3].
    Isopropanol60.10SolventProtic solvent; activates epoxide via H-bonding.
    TBAF (1.0 M in THF)261.461.5Fluoride source for highly selective Si-O bond cleavage.

    Table 2: Pharmacokinetic & Metabolic Parameters (Timolol vs. Hydroxy Timolol)

    ParameterTimolol (API)Hydroxy Timolol (M1 Metabolite)
    Formula C13​H24​N4​O3​S C13​H24​N4​O4​S
    Exact Mass 316.16332.15
    Primary Formation Enzyme N/ACYP2D6 ( Km​=23.8μM )[1]
    Inhibitor Sensitivity N/AHighly sensitive to Quinidine ( Ki​=0.08μM )[1]
    Application Active Pharmaceutical IngredientPK Reference Standard / EP Impurity H[2]

    References[3] Sigma-Aldrich. "2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine | 117460-98-7". Sigma-Aldrich Product Catalog. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/117460987[4] Organic Process Research & Development. "Review of the Synthesis of Timolol Maleate and Brimonidine Tartrate Drug Substances Used for the Treatment of Open-Angle Glaucoma". ACS Publications. URL: https://pubs.acs.org/doi/10.1021/op500331w[1] Volotinen, M., et al. "Timolol metabolism in human liver microsomes is mediated principally by CYP2D6." Drug Metabolism and Disposition. URL: https://pubmed.ncbi.nlm.nih.gov/17431031/[2] SynZeal. "Timolol EP Impurity H | 158636-97-6". SynZeal Reference Standards. URL: https://www.synzeal.com/products/timolol-ep-impurity-h/

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Troubleshooting incomplete TBAF deprotection of 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter synthetic bottlenecks that require moving beyond standard textbook procedures. The deprotection of 2-tert-Butyldimethylsi...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter synthetic bottlenecks that require moving beyond standard textbook procedures. The deprotection of 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine (the TBDMS ether of 2-amino-2-methyl-1-propanol) is a classic example of a deceptively simple reaction that often fails in practice.

    Below is an in-depth troubleshooting guide designed to help you understand the causality behind these failures and implement self-validating protocols to achieve complete deprotection.

    Root Cause Analysis: The Causality of Incomplete Deprotection

    When treating this specific substrate with standard Tetrabutylammonium Fluoride (TBAF), researchers frequently observe the reaction stalling at 40–50% conversion. This failure is driven by three intersecting physicochemical factors:

    • The Neopentyl-Like Steric Clash: The TBDMS ether is situated adjacent to a quaternary carbon (C1, bearing two methyl groups and an amine). This neopentyl-type steric shielding severely restricts the conformational approach angle for the incoming fluoride ion, significantly increasing the activation energy required to form the pentacoordinate silicon transition state[1].

    • Fluoride Sequestration via Amine Hydrogen Bonding: Fluoride is a potent hydrogen-bond acceptor. The free primary amine (-NH₂) on the substrate acts as a strong intramolecular and intermolecular hydrogen-bond donor. This interaction sequesters the F⁻ ions, drastically reducing their effective nucleophilicity in the reaction mixture.

    • Moisture-Induced Hydration Penalty: Commercial TBAF in tetrahydrofuran (THF) is highly hygroscopic and typically contains ~5 wt% water. Water strongly solvates the fluoride ion, forming a hydration shell that blunts its reactivity. Excessive water decelerates the desilylation process, which is fatal for sterically hindered substrates[1][2].

    Mechanism Substrate 2-TBDMS-oxy-1,1-dimethylethylamine (Neopentyl-like Steric Shielding) TS Pentacoordinate Silicon Transition State Substrate->TS Steric Clash (High Activation Energy) TBAF TBAF in THF (Source of F⁻) DeactivatedF Hydrated/Sequestered F⁻ (Low Nucleophilicity) TBAF->DeactivatedF Deactivation Pathway TBAF->TS Nucleophilic Attack Moisture Trace Moisture (H₂O in Solvent) Moisture->DeactivatedF Solvation AmineGroup Free Amine (-NH₂) (H-Bond Donor) AmineGroup->DeactivatedF H-Bonding Product 2-amino-2-methyl-1-propanol (Target Product) TS->Product Si-O Cleavage

    Mechanistic pathways showing steric hindrance and fluoride deactivation.

    Quantitative Data: Reagent Performance Comparison

    To overcome these barriers, we must alter the reaction environment. The table below summarizes the expected performance of various deprotection strategies for this specific hindered amino-ether.

    Deprotection SystemMoisture SensitivitySteric ToleranceAmine InterferenceExpected Conversion (24h)
    1.0 M TBAF in THF (Standard) HighLowHigh (F⁻ sequestration)< 50%
    1.0 M TBAF in THF + 4Å MS (55 °C) LowMediumHigh75 - 85%
    TEA·3HF in THF (65 °C) LowMediumLow (Amine is protonated)85 - 90%
    1.25 M HCl in MeOH (25 °C) NoneHighNone (Forms ammonium salt)> 95%

    Frequently Asked Questions (FAQs)

    Q1: Why does my reaction stall even when I use 3.0 equivalents of TBAF? A1: The stalling is a thermodynamic and kinetic equilibrium issue. The free amine in your substrate is buffering the fluoride through hydrogen bonding, and the trace water in the TBAF is hydrating the rest. Simply adding more hydrated TBAF introduces more water, which further decelerates the reaction[1][2].

    Q2: How can I effectively dry my TBAF solution without causing decomposition? A2: Completely anhydrous TBAF is unstable and decomposes into bifluoride and tributylamine. However, drying the TBAF solution with activated 4Å molecular sieves is a highly recommended and safe alternative to reduce water content to a tolerable level (<5%) without destroying the reagent[2].

    Q3: Should I switch to Triethylamine trihydrofluoride (TEA·3HF)? A3: Yes, TEA·3HF is an excellent alternative. It has a significantly lower sensitivity to moisture compared to TBAF[3]. Furthermore, because it is slightly acidic, it will protonate your free amine, preventing it from sequestering the active fluoride species.

    Q4: Can I use acidic deprotection instead of fluoride? A4: Absolutely. TBDMS ethers are readily cleaved under acidic conditions[4]. For amino alcohols, this is often the superior "orthogonal bypass." The acid instantly protonates the amine (forming a non-interfering ammonium salt) while simultaneously hydrolyzing the Si-O bond.

    Validated Experimental Protocols

    Here are two self-validating workflows designed specifically for this hindered substrate.

    Protocol A: Optimized Anhydrous TBAF Deprotection (Thermal Activation)

    Causality: Molecular sieves remove the hydration shell from fluoride, while thermal activation provides the kinetic energy to overcome the neopentyl steric barrier.

    • Preparation: Dissolve 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine (1.0 eq) in anhydrous THF (0.1 M concentration) under an inert argon atmosphere.

    • Moisture Scavenging: Add freshly activated 4Å molecular sieves (approx. 100 mg per mmol of substrate). Stir for 15 minutes.

    • Reagent Addition: Slowly add 1.0 M TBAF in THF (3.0 eq). Self-Validation: The solution should remain clear; cloudiness indicates excessive moisture or salt precipitation.

    • Thermal Activation: Heat the reaction mixture to 55 °C. Stir for 12–18 hours.

    • Monitoring: Analyze via LCMS. Look for the disappearance of the [M+H]⁺ peak of the starting material and the appearance of the highly polar 2-amino-2-methyl-1-propanol peak.

    • Workup: Cool to room temperature, filter through a Celite pad to remove sieves, and quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

    Protocol B: Acid-Mediated Deprotection (The Orthogonal Bypass)

    Causality: Acidic conditions neutralize the problematic basic amine and rapidly cleave the silyl ether without the steric penalty associated with bulky fluoride sources.

    • Preparation: Dissolve the substrate (1.0 eq) in anhydrous Methanol (0.1 M).

    • Acidification: Dropwise add 1.25 M HCl in Methanol (3.0 eq) at 0 °C.

    • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Self-Validation: TLC (DCM:MeOH 9:1) will show rapid consumption of the starting material.

    • Isolation: Concentrate the reaction mixture under reduced pressure. The product will precipitate cleanly as a hydrochloride salt.

    • Neutralization (Optional): If the free base is required, dissolve the salt in a minimal amount of water, adjust to pH 10 with 1M NaOH, and extract with Dichloromethane.

    Workflow Start Incomplete Deprotection Detected via LCMS/TLC CheckMoisture Is TBAF strictly anhydrous? (Stored over sieves?) Start->CheckMoisture AddMS Add 4Å Molecular Sieves or use freshly dried TBAF CheckMoisture->AddMS No / Unsure CheckTemp Is reaction at Room Temp? CheckMoisture->CheckTemp Yes AddMS->CheckTemp Heat Elevate to 50-60°C (Overcome neopentyl sterics) CheckTemp->Heat Yes AltReagent Switch to Acidic Deprotection (HCl/MeOH or TFA) CheckTemp->AltReagent Already heated Heat->AltReagent Still Incomplete Success Complete Deprotection (>95% Conversion) Heat->Success Reaction Completes AltReagent->Success

    Troubleshooting workflow for resolving incomplete TBDMS deprotection.

    References

    • Westman, E., & Stromberg, R. (1994). Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF). Nucleic Acids Research, Oxford Academic. Retrieved from [Link]

    • Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. Retrieved from[Link]

    • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. Retrieved from [Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting O-to-N Silyl Migration in 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine

    Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with 2-tert-butyldimethylsilyloxy-1,1-dimethylethylamine (TBS-protected 2-amino-2-meth...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with 2-tert-butyldimethylsilyloxy-1,1-dimethylethylamine (TBS-protected 2-amino-2-methyl-1-propanol).

    A critical failure point when utilizing this specific building block in synthesis—particularly during amidation or basic deprotection steps—is the unintended migration of the tert-butyldimethylsilyl (TBS) group from the oxygen atom to the nitrogen atom. This guide provides mechanistic insights, diagnostic tools, and validated protocols to prevent this phenomenon.

    Mechanistic Insight: The "Why" Behind the Migration

    To troubleshoot the problem, we must first understand the causality of the migration. The O-to-N silyl migration is formally known as a retro-aza-Brook rearrangement [1].

    In the case of 2-tert-butyldimethylsilyloxy-1,1-dimethylethylamine, the migration is exceptionally fast due to the Thorpe-Ingold effect (the gem-dimethyl effect). The two bulky methyl groups on the α -carbon restrict the conformational freedom of the ethylamine backbone, forcing the primary amine and the TBS-protected oxygen into close spatial proximity.

    When exposed to basic conditions, the nitrogen lone pair attacks the silicon atom, forming a 5-membered pentacoordinate cyclic transition state. The thermodynamic driving force is the cleavage of the Si-O bond to form an alkoxide anion, which is significantly more stable than an amide anion [2].

    Mechanism A O-TBS Amino Alcohol (Neutral, Stable) B Base Addition (Amine Deprotonation) A->B Base C 5-Membered Cyclic TS (Thorpe-Ingold Accelerated) B->C N attacks Si D N-TBS Alkoxide (Thermodynamically Favored) C->D Si-O cleavage E N-TBS Amino Alcohol (Migrated Product) D->E Protonation

    Logical mechanism of base-catalyzed O-to-N silyl migration (retro-aza-Brook rearrangement).

    Diagnostic Data: Identifying the Migration

    Before altering your synthetic route, you must confirm whether O-to-N migration has occurred. Mass spectrometry (LC-MS) will often show the exact same mass ( [M+H]+ ) for both isomers, making it an unreliable diagnostic tool on its own. Instead, quantitative Nuclear Magnetic Resonance (NMR) spectroscopy is required.

    Table 1: Diagnostic NMR Shifts for Silyl Migration

    Structural EnvironmentExpected O-TBS Shift (ppm)Migrated N-TBS Shift (ppm)Diagnostic Indicator
    Si-CH₃ ( 1 H NMR)~0.05 (s, 6H)~0.10 (s, 6H)Slight downfield shift
    N-H ( 1 H NMR)~1.50 (br s, 2H)~0.80 (br s, 1H)Loss of 1 proton, upfield shift
    CH₂-O ( 1 H NMR)~3.40 (s, 2H)~3.60 (s, 2H)Downfield shift due to free -OH
    Quaternary C ( 13 C NMR)~52.0~56.0Downfield shift upon N-silylation

    Troubleshooting FAQs

    Q: Why did my amidation reaction yield an N-TBS protected alcohol instead of the desired O-TBS amide? A: If you used an excess of a strong or unhindered base (like Triethylamine or NaH), the base deprotonated the amine (or increased its nucleophilicity) prior to its reaction with the activated carboxylic acid. The intramolecular O-to-N migration outcompeted the intermolecular amidation.

    Q: Can I reverse the migration back to the O-TBS isomer? A: No. Under standard synthetic conditions, the retro-aza-Brook rearrangement is practically irreversible [3]. The resulting alkoxide is thermodynamically favored over the amide anion. You must discard the migrated batch and prevent the migration in the next run.

    Q: Does the choice of solvent impact the migration rate? A: Yes. Polar aprotic solvents (like DMF or DMSO) stabilize the zwitterionic or anionic transition states, accelerating the migration. If solubility allows, switching to less polar solvents like DCM or Toluene can suppress the migration rate.

    Q: If I cannot avoid basic conditions, what are my alternatives? A: If your downstream chemistry strictly requires harsh bases, the TBS group is the wrong choice for this specific scaffold. You should swap the TBS group for a more sterically hindered silyl ether, such as Triisopropylsilyl (TIPS) or tert-Butyldiphenylsilyl (TBDPS), which are highly resistant to intramolecular nucleophilic attack.

    Validated Experimental Protocol: Safe Amidation

    To successfully couple 2-tert-butyldimethylsilyloxy-1,1-dimethylethylamine to a carboxylic acid without triggering silyl migration, you must employ a kinetically controlled, self-validating protocol .

    The Causality of the Protocol Design:
    • Temperature Control (0 °C): The retro-aza-Brook rearrangement has a higher activation energy than a standard HATU/EDC-mediated amidation. By keeping the reaction strictly at 0 °C, the kinetic amidation outcompetes the thermodynamic migration.

    • Base Selection and Stoichiometry: N,N-Diisopropylethylamine (DIPEA) is used because its steric bulk prevents it from acting as a nucleophile, and its stoichiometry is strictly limited to 1.05 equivalents to prevent excess free-base accumulation.

    • Order of Addition: The carboxylic acid must be pre-activated before the amine is introduced. This ensures the amine reacts instantly with the activated ester rather than lingering in a basic environment.

    Workflow Step1 1. Dissolve Carboxylic Acid in anhydrous DCM Step2 2. Add HATU/EDC Cool to 0 °C Step1->Step2 Step3 3. Add DIPEA (1.05 eq) Strict pH Control Step2->Step3 Step4 4. Dropwise addition of O-TBS Amine at 0 °C Step3->Step4 Step5 5. Rapid Aqueous Workup (Quench unreacted base) Step4->Step5

    Step-by-step self-validating workflow for amidation without triggering silyl migration.

    Step-by-Step Methodology:
    • Pre-activation: In an oven-dried flask under inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M concentration).

    • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

    • Activation: Add HATU (1.05 eq) followed immediately by DIPEA (1.05 eq). Stir for 15 minutes at 0 °C to form the active ester.

    • Amine Addition: Dissolve 2-tert-butyldimethylsilyloxy-1,1-dimethylethylamine (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise over 5 minutes to the activated ester mixture.

    • Self-Validation Check: At the 15-minute mark post-addition, extract a 10 μ L aliquot, quench it in cold aqueous NH4​Cl , and analyze via TLC (Stain with Ninhydrin and CAM).

      • Validation: If a highly polar, CAM-active spot appears, migration has initiated (indicating temperature spiked or base was excessive). If only the non-polar amide product is visible, the system is intact.

    • Quench: After 1 hour at 0 °C, quench the reaction directly in the cold bath by adding saturated aqueous NH4​Cl . Do not let the reaction warm to room temperature until the base has been neutralized.

    • Extraction: Extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

    References

    • Hammerschmidt, F.; Hanbauer, M. Transformation of Arylmethylamines into α-Aminophosphonic Acids via Metalated Phosphoramidates: Rearrangement of Partly Configurationally Stable N-Phosphorylated α-Aminocarbanions. The Journal of Organic Chemistry, 2000. 1

    • O-Substituted N-oxy arylsulfinamides and sulfonamides in Michael reactions. Arkivoc, 2011.2

    • Henrion, S. et al. Stereospecific Synthesis of α-Amino Allylsilane Derivatives through a [3,3]-Allyl Cyanate Rearrangement. The Journal of Organic Chemistry, 2016. 3

    Sources

    Troubleshooting

    Optimizing column chromatography purification of 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine

    Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with purifying 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine (CAS: 117460-98-7), a critical...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with purifying 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine (CAS: 117460-98-7), a critical aliphatic amino ether intermediate often utilized in the synthesis of antihypertensive agents like Timolol[1].

    Purifying this molecule presents a unique intersection of chromatographic challenges. Below, we dissect the mechanistic causality behind these issues and provide field-proven, self-validating protocols to ensure high-yield recovery.

    Molecule Profiling & Mechanistic Challenges

    To optimize purification, we must first understand the structural causality of the molecule's behavior on a chromatographic column:

    • The Primary Amine (Severe Streaking): The molecule contains a highly basic, sterically hindered primary amine. Standard bare silica gel acts as a Brønsted acid due to its surface silanol groups (Si-OH)[2]. When the basic amine interacts with these acidic silanols, it creates a strong acid-base retention mechanism, leading to severe bandspreading, irreversible adsorption, and yield loss[2].

    • The TBS Ether (Acid Lability): The tert-butyldimethylsilyl (TBS) protecting group is generally robust, but the localized acidic microenvironment of bare silica gel[3] can catalyze its hydrolysis back to the free alcohol (2-amino-2-methyl-1-propanol), especially if polar protic solvents like methanol are used.

    • Lack of Chromophore (Invisible Elution): As noted by, aliphatic amines generally do not show ultraviolet (UV) absorption. Standard 254 nm or 280 nm UV detectors will fail to track this compound during flash chromatography.

    Quantitative Data: Stationary Phase Comparison

    Selecting the correct stationary phase is the most critical variable in this purification. The table below summarizes the physicochemical interactions of 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine across different media.

    Stationary PhaseSurface ChemistryAmine Streaking RiskTBS Cleavage RiskRequired Mobile Phase Additive
    Bare Silica Gel Slightly Acidic (Brønsted Acid)High (Severe bandspreading)Moderate (Time-dependent)1-5% Triethylamine (TEA) or NH₃
    Basic Alumina Basic / NeutralLowLowNone
    NH₂-Silica Basic (Amine-bonded)NoneLowNone
    C18 (Reverse Phase) Neutral (Endcapped)MinimalLow (If pH > 8)High pH buffer (e.g., 0.1% TEA)

    Data synthesized from[2] and[3].

    Troubleshooting Guide & Diagnostic Logic

    If your purification fails, use the diagnostic logic tree below to identify the root cause and apply the mechanistic solution.

    Troubleshooting Issue Issue Detected During Chromatography Q1 Is the compound streaking on the column? Issue->Q1 Q2 Is the TBS group cleaving? Issue->Q2 Q3 Are fractions showing no UV absorption? Issue->Q3 Sol1 Add 1-5% Et3N to eluent or use NH2-silica Q1->Sol1 Yes Sol2 Avoid MeOH/H2O. Pre-neutralize silica Q2->Sol2 Yes Sol3 Use ELSD, CAD, or Ninhydrin TLC stains Q3->Sol3 Yes

    Figure 1: Diagnostic logic tree for troubleshooting common aliphatic amine purification issues.

    Specific Troubleshooting Scenarios
    • Symptom: The compound elutes over 15+ fractions with a long tail.

      • Cause: The amine is continuously binding and releasing from active silanol sites.

      • Solution: Introduce a competing amine. By incorporating a base like TEA into the elution solvent, the acidic silica silanols are "neutralized" by the small, competing amine, allowing your target molecule to elute in a tight band[2].

    • Symptom: TLC shows two spots after passing through the column, but only one spot in the crude.

      • Cause: Acid-catalyzed deprotection of the TBS ether on the column.

      • Solution: Switch from bare silica to basic alumina[3], or strictly avoid polar protic solvents (like Methanol) which lower the activation energy for Si-O bond cleavage.

    Step-by-Step Self-Validating Protocol

    This protocol utilizes TEA-deactivated silica gel. It is designed as a self-validating system : you will not proceed to the next step until the physical chemistry of the system proves it is ready.

    Workflow Start Crude Mixture (2-TBS-oxy-1,1-dimethylethylamine) Prep Column Selection (Basic Alumina or NH2-Silica) Start->Prep Cond Conditioning (1% Et3N in Hexanes) Prep->Cond Elute Gradient Elution (Hexane/EtOAc + 1% Et3N) Cond->Elute Detect Detection (ELSD or Ninhydrin TLC) Elute->Detect

    Figure 2: Optimized purification workflow for 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine.

    Phase 1: Column Neutralization
    • Solvent Preparation: Prepare a mobile phase of 100% Hexanes containing 2% (v/v) Triethylamine (TEA).

    • Equilibration: Flush the bare silica column with 3 Column Volumes (CV) of the Hexane/TEA mixture. The TEA will preferentially bind to the Brønsted acidic silanols[2].

    • Self-Validation Checkpoint (Critical): Collect a few drops of the solvent eluting from the bottom of the column. Spot it on pH indicator paper.

      • If pH < 7: The silica has absorbed all the TEA and acidic sites remain. Flush with 1 more CV of Hexane/TEA.

      • If pH > 8: The column is fully neutralized. You may proceed.

    Phase 2: Loading and Elution
    • Sample Loading: Dissolve the crude 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine in a minimum volume of Hexane (with 1% TEA). Load evenly onto the column head.

    • Gradient Elution: Run a gradient from 100:0 to 50:50 Hexanes:Ethyl Acetate. Crucial: Maintain 1% TEA in all gradient mixtures to ensure silanols do not reactivate during the run.

    Phase 3: Detection Validation
    • Fraction Analysis: Because the molecule lacks a UV chromophore, spot 1 µL of each fraction onto a bare silica TLC plate.

    • Self-Validation Checkpoint: Dip the TLC plate in a Ninhydrin stain solution and heat it with a heat gun. The primary amine will react with ninhydrin to form Ruhemann's purple. Only pool fractions that yield a distinct pink/purple spot.

    Frequently Asked Questions (FAQs)

    Q: Can I use Dichloromethane (DCM) and Methanol (MeOH) instead of Hexanes/Ethyl Acetate? A: It is highly discouraged for this specific molecule. Methanol is a strong hydrogen-bond donor that can strip TEA from the silica surface, reactivating the acidic silanols and causing your amine to streak[2]. Furthermore, the combination of slightly acidic silica and methanol greatly accelerates the cleavage of the TBS ether.

    Q: I don't want to use TEA because it's difficult to remove post-purification. What is my alternative? A: If you want to avoid liquid amine additives, you must change the stationary phase. Use an amine-functionalized silica (NH₂-silica) column. Because the silica surface is covalently bonded with organic amines, the surface is inherently basic. You can run standard Hexane/Ethyl Acetate gradients with zero additives, and your compound will elute sharply[2].

    Q: How do I completely remove the residual TEA from my pooled fractions? A: TEA has a boiling point of 89°C. After standard rotary evaporation, dissolve your purified compound in a small amount of toluene or dichloromethane and re-evaporate. Repeating this co-evaporation process 2-3 times will efficiently azeotrope and pull off any residual TEA under high vacuum.

    References

    • Biotage | How do I purify ionizable organic amine compounds using flash column chromatography? | [Link]

    • University of Rochester | Flash Column Chromatography: Media for Separation |[Link]

    Sources

    Optimization

    Improving reaction yields for the synthesis of 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine

    Welcome to the technical support center for the synthesis of 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth,...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the synthesis of 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial silylation reaction. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity outcomes.

    The protection of the primary hydroxyl group in 2-amino-2-methyl-1-propanol as a tert-butyldimethylsilyl (TBDMS) ether is a common transformation in multi-step synthesis.[1] The resulting product, 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine, masks the reactive alcohol, preventing unwanted side reactions while leaving the amine available for subsequent transformations.[2][3] However, the presence of both a nucleophilic amine and a sterically demanding environment around the hydroxyl group can present unique challenges. This guide provides a structured approach to overcoming these hurdles.

    Reaction Overview and Mechanism

    The most common and effective method for this synthesis involves the reaction of 2-amino-2-methyl-1-propanol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, typically imidazole, in an aprotic solvent.

    Overall Reaction:

    (2-amino-2-methyl-1-propanol) + TBDMS-Cl ---[Imidazole, DMF/DCM]---> 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine

    The mechanism, pioneered by E.J. Corey, involves the in-situ formation of a highly reactive silylating agent, N-tert-butyldimethylsilylimidazole.[4] This intermediate is then attacked by the alcohol's hydroxyl group. Imidazole also acts as an acid scavenger, neutralizing the HCl generated during the reaction.[5]

    TBDMS_Protection_Mechanism TBDMS_Cl TBDMS-Cl Intermediate Silylimidazolium Intermediate TBDMS_Cl->Intermediate Activation Imidazole Imidazole Imidazole->Intermediate Product R-O-TBDMS (Final Product) Intermediate->Product Nucleophilic Attack Imidazole_HCl Imidazole Hydrochloride Intermediate->Imidazole_HCl + Imidazole + HCl Alcohol R-OH (2-amino-2-methyl-1-propanol) Alcohol->Product

    Mechanism of TBDMS protection catalyzed by imidazole.

    Troubleshooting Guide: Question & Answer

    This section addresses the most common issues encountered during the synthesis.

    Q1: My reaction yield is very low or I'm not getting any product. What's going wrong?

    This is the most frequent issue and usually points to one of several fundamental problems.

    A1: Root Causes & Solutions

    • Moisture Contamination: Silylating agents are highly susceptible to hydrolysis.[6] Any trace of water will consume your TBDMS-Cl, forming unreactive silanols and HCl, which can protonate the starting material's amine, deactivating it.

      • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents; solvents from freshly opened bottles or those dried over molecular sieves are recommended. Handle reagents under an inert atmosphere (Nitrogen or Argon).

    • Reagent Stoichiometry & Quality: The classic Corey protocol suggests using a slight excess of TBDMS-Cl (1.2 eq.) and a larger excess of imidazole (2.5 eq.).[4][7] If your reaction is sluggish, these ratios may be insufficient.

      • Solution: For a stubborn reaction, try increasing the equivalents of TBDMS-Cl to 1.5 and imidazole to 3.0. Always use high-purity, fresh reagents. TBDMS-Cl should be a white, crystalline solid; if it appears clumpy or wet, its activity is compromised.

    • Inadequate Solvent: The starting material, 2-amino-2-methyl-1-propanol, is quite polar and may not be fully soluble in less polar solvents like Dichloromethane (DCM), leading to a slow, heterogeneous reaction.[7]

      • Solution: Dimethylformamide (DMF) is an excellent solvent for this reaction as it readily dissolves the starting material and the imidazole base.[4][7] Acetonitrile is also a viable option.[8] If you must use DCM, ensure vigorous stirring.

    • Low Reaction Temperature or Insufficient Time: While many silylations proceed at room temperature, the steric hindrance from the tertiary carbon adjacent to the primary alcohol in the substrate can slow the reaction down.

      • Solution: If the reaction is incomplete after several hours at room temperature, gently heat the mixture to 40-60 °C. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time, which could be overnight (12-16 hours).[9]

    Q2: My TLC/GC analysis shows a significant amount of starting material even after 24 hours. How can I drive the reaction to completion?

    A2: Forcing the Reaction

    When a reaction stalls, a more aggressive approach is needed.

    • Increase Reagent Equivalents: As a first step, increase the TBDMS-Cl and imidazole to 2.0 and 4.0 equivalents, respectively. This can help push the equilibrium towards the product.[10]

    • Add a Catalyst: While imidazole is a catalyst, adding a more potent nucleophilic catalyst can significantly accelerate the reaction.

      • Solution: Add a catalytic amount (0.05-0.1 eq.) of 4-Dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that reacts with TBDMS-Cl to form a highly reactive silylated pyridinium intermediate.[5] Alternatively, studies have shown that adding catalytic iodine can also accelerate silylations of hindered alcohols.[11]

    • Elevate the Temperature: Increase the reaction temperature to 60-80°C in a solvent like DMF.[8] Be cautious, as higher temperatures can sometimes lead to side products.

    Q3: I'm observing multiple spots on my TLC. What are the likely side products and how can I prevent them?

    A3: Minimizing Side Reactions

    The primary side reaction of concern is the silylation of the amine group.

    • N-Silylation: The amine is nucleophilic and can compete with the hydroxyl group for the silylating agent. This forms the N-silylated or bis-silylated (N,O-) product. While O-silylation of primary alcohols is generally kinetically favored over N-silylation of primary amines, forcing conditions (high heat, large excess of TBDMS-Cl) can promote it.[12]

      • Prevention:

        • Control Stoichiometry: Avoid using a large excess of TBDMS-Cl. Stick to 1.1-1.5 equivalents initially.

        • Temperature Control: Perform the reaction at room temperature before resorting to heat.

        • Order of Addition: Adding the TBDMS-Cl solution slowly to the mixture of the amino alcohol and imidazole can help maintain a low instantaneous concentration of the silylating agent, favoring reaction at the more reactive hydroxyl site.

    • Hydrolysis Products: As mentioned in Q1, TBDMS-OH and its dimer, (TBDMS)₂O, can form if moisture is present. These are typically easy to separate during chromatography.

      • Prevention: Maintain strict anhydrous conditions.

    Q4: The workup is problematic. I either lose my product or have trouble separating it from imidazole salts.

    A4: Optimizing Workup and Purification

    This is a critical step where yields can be lost, especially given the polar nature of the starting material and potential amphiphilic nature of the product.

    • Aqueous Workup Issues: The starting material is highly water-soluble. If the reaction is incomplete, the unreacted starting material will be lost to the aqueous phase during extraction.[7] Imidazole hydrochloride, a byproduct, is also water-soluble but can sometimes complicate extractions.

      • Solution 1 (Direct to Column): If you used a volatile solvent like DCM or acetonitrile, you can filter the reaction mixture through a pad of celite to remove the imidazole hydrochloride precipitate, wash the filtrate with brine, dry, and concentrate. If you used DMF, it can be removed under high vacuum. The resulting crude oil can then be directly purified by column chromatography.[13]

      • Solution 2 (Optimized Extraction): After quenching the reaction with water, extract with a robust organic solvent like Ethyl Acetate (EtOAc) or a mixture of DCM with isopropanol (e.g., 30% isopropanol in DCM) to better recover polar products.[7] Wash the organic layer sequentially with dilute aqueous copper sulfate (to remove residual imidazole), water, and finally brine.

    • Purification by Column Chromatography:

      • Challenge: The free amine on the product can cause streaking on standard silica gel due to its acidic nature.

      • Solution: Use a solvent system of Hexane/Ethyl Acetate and add 1-2% triethylamine (NEt₃) to the eluent.[14] The triethylamine neutralizes the acidic sites on the silica, leading to sharp, well-defined bands and improved recovery of your product.

    Summary of Recommended Conditions & Troubleshooting

    ParameterStandard ProtocolTroubleshooting ActionRationale
    Solvent DMF or DCMSwitch to DMFImproves solubility of polar starting material.[4][7]
    TBDMS-Cl 1.2 eq.Increase to 1.5 - 2.0 eq.Drives the reaction to completion.[10]
    Base Imidazole (2.5 eq.)Increase to 3.0 - 4.0 eq.Ensures complete activation and acid scavenging.[4]
    Catalyst NoneAdd DMAP (0.1 eq.)Significantly accelerates the rate of silylation.[5]
    Temperature Room Temp (23°C)Heat to 40-60 °COvercomes steric hindrance and activation energy barrier.[8]
    Workup Aqueous ExtractionEvaporate solvent, filter through silica plugAvoids loss of polar compounds during extraction.[13]
    Purification Silica Gel ChromatographyAdd 1-2% NEt₃ to eluentPrevents product streaking on acidic silica gel.[14]

    Detailed Experimental Protocol (Optimized)

    This protocol incorporates best practices for achieving a high yield.

    Materials:

    • 2-amino-2-methyl-1-propanol

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

    • Imidazole

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl Acetate (EtOAc)

    • Hexane

    • Triethylamine (NEt₃)

    • Saturated aqueous NaCl (brine)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    Procedure:

    • Preparation: Add 2-amino-2-methyl-1-propanol (1.0 eq.) and imidazole (3.0 eq.) to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Dissolution: Add anhydrous DMF to the flask via syringe to achieve a substrate concentration of approximately 0.5 M. Stir the mixture under nitrogen until all solids have dissolved.

    • Silylation: In a separate dry flask, dissolve TBDMS-Cl (1.5 eq.) in a small amount of anhydrous DMF. Add this solution dropwise to the stirring reaction mixture at room temperature over 15 minutes.

    • Reaction: Stir the reaction at room temperature and monitor its progress by TLC (e.g., 89:10:1 Hexane:EtOAc:NEt₃). If the reaction is slow, heat the mixture to 50 °C and continue stirring for 12-16 hours, or until the starting material is consumed.

    • Workup: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing an equal volume of water. Extract the aqueous phase three times with Ethyl Acetate.

    • Washing: Combine the organic extracts and wash them twice with brine.

    • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure (high vacuum may be needed to remove residual DMF).

    • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of Hexane/Ethyl Acetate (e.g., 0% to 20% EtOAc) containing 1% triethylamine to afford the pure product.

    Workflow Visualization

    The following diagram provides a logical decision-making flow for troubleshooting common synthesis problems.

    Troubleshooting_Workflow start Reaction Start check_yield Low / No Yield? start->check_yield check_sm Starting Material (SM) Remaining? check_yield->check_sm No moisture Check for Moisture: - Dry Glassware? - Anhydrous Solvents? check_yield->moisture Yes check_side_products Side Products Observed? check_sm->check_side_products No reagents Increase Reagents: - TBDMS-Cl (1.5 eq) - Imidazole (3.0 eq) check_sm->reagents Yes success High Yield, Pure Product check_side_products->success No stoichiometry Check Stoichiometry: - Avoid large excess of TBDMS-Cl check_side_products->stoichiometry Yes moisture->reagents conditions Force Conditions: - Heat to 50°C - Add DMAP (0.1 eq) reagents->conditions workup Optimize Workup: - Direct to column? - Add NEt3 to eluent? stoichiometry->workup

    A decision-making workflow for troubleshooting the synthesis.

    References

    • Regis Technologies. Silylation Reagents. [Link]

    • Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits. [Link]

    • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

    • Organic Chemistry Portal. Silyl ether synthesis by silylation or cyanosilylation. [Link]

    • Bartoszewicz, A., Kalek, M., Nilsson, J., Hiresova, R., & Stawinski, J. (2008). A New Reagent System for Efficient Silylation of Alcohols: Silyl Chloride–N-Methylimidazole–Iodine. Synlett, 2008(01), 37-40. [Link]

    • Fiveable. tert-Butyldimethylsilyl chloride Definition. [Link]

    • Valdez, C. A., Leif, R. N., & Hart, B. R. (2013). Rapid Silylation of β-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detectability by Electron Impact Gas Chromatography Mass Spectrometry. OSTI.GOV. [Link]

    • Lakshman, M. K., Tine, F. A., Khandaker, T. A., et al. (2018). KHF₂, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters. [Link]

    • ResearchGate. ChemInform Abstract: A Mild and Chemoselective Method for the Deprotection of tert-Butyldimethylsilyl (TBDMS) Ethers Using Iron(III) Tosylate as a Catalyst. [Link]

    • Oriyama, T., Kobayashi, Y., & Noda, K. (1998). A Novel and Convenient Chemoselective Deprotection Method for Both Silyl and Acetyl Groups on Acidic Hydroxyl Groups Such as Phenol and Carboxylic Acid by Using a Nitrogen Organic Base, 1,1,3,3-Tetramethylguanidine. Synlett. [Link]

    • Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]

    • ResearchGate. Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. [Link]

    • Piers, E., & McEachern, E. J. (1995). B(C₆F₅)₃-Catalyzed Silation of Alcohols: A Mild, General Method for Synthesis of Silyl Ethers. The Journal of Organic Chemistry. [Link]

    • University of Guelph. Alcohol Protecting Groups. [Link]

    • LibreTexts Chemistry. 17.8: Protection of Alcohols. (2024, September 22). [Link]

    • Royal Society of Chemistry. Electronic supplementary information for: A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI)-Fluoride Exchange with Benzophenone Photochemistry. [Link]

    • Smart, V., et al. (2014). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. PLoS ONE. [Link]

    • Gelest. General Silylation Procedures - Technical Library. [Link]

    • Organic Syntheses. Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. [Link]

    • ResearchGate. techniques for silylation. [Link]

    • Gelest. Deprotection of Silyl Ethers - Technical Library. [Link]

    • Zhao, Y., et al. (2005). Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts. Journal of the American Chemical Society. [Link]

    • McMinn, T. L., et al. (2022). A STREAMLINED SYNTHESIS OF TBDMS PROTECTED C1 SUBSTITUTED SORBIC ALCOHOL DERIVATIVES FROM SORBALDEHYDE. Impulse. [Link]

    • Benneche, T., Gundersen, L.-L., & Undheim, K. (1988). (tert-Butyldimethylsilyloxy) methyl chloride: synthesis and use as N-protecting group in pyrimidinones. Acta Chemica Scandinavica. [Link]

    • Reddit. How to get higher yields for TBDMSCl protection of alcohol. (2024, November 29). [Link]

    • OpenStax. 17.8 Protection of Alcohols. (2023, September 20). [Link]

    • Google Patents. CN101906443B - Synthesis method of (2S)-[2-(t-tertiary butyl)dimethylsilioxy]-2-cyclopropyl-1-ethyl-triphenylphosphine.
    • Organic Syntheses. 16. [Link]

    • Organic Syntheses. (4S)-(−)-tert-BUTYLDIMETHYLSILOXY-2-CYCLOPENTEN-1-ONE. [Link]

    • Chemical Science. Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster. (2022). [Link]

    • Master Organic Chemistry. Protecting Groups For Alcohols. (2015, June 17). [Link]

    • Organic Chemistry Portal. Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Modified Wolff-Kishner Reductions and in the Synthesis of Vinyl Halides and gem-Dihalides. [Link]

    Sources

    Troubleshooting

    Technical Support Center: Overcoming Steric Hindrance in 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine Couplings

    Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals facing synthetic bottlenecks with 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine (CAS: 117...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals facing synthetic bottlenecks with 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine (CAS: 117460-98-7)[1].

    As a highly sterically hindered tert-alkylamine, this molecule features an α,α -dimethyl group adjacent to the primary amine, compounded by a bulky tert-butyldimethylsilyl (TBDMS) ether on the β -carbon. This extreme steric shielding fundamentally alters its nucleophilicity, rendering standard coupling protocols ineffective. This guide synthesizes field-proven causality, troubleshooting FAQs, and self-validating protocols to help you successfully achieve C–N and amide bond formations.

    Strategic Workflow for Hindered Amine Coupling

    DecisionTree Substrate 2-TBDMS-1,1-dimethylethylamine Decision Target Linkage? Substrate->Decision Amide Amide Bond (Carboxylic Acid) Decision->Amide Amine Aryl Amine (Aryl Halide) Decision->Amine Standard Standard Coupling (EDC/HOBt) Amide->Standard High Steric Clash AcidFluoride Acid Fluoride (TFFH / Cyanuric Fluoride) Amide->AcidFluoride Optimal Route StandardPd Standard Pd Catalysis (XPhos / BINAP) Amine->StandardPd Fails Reductive Elimination BrettPhos Buchwald-Hartwig (BrettPhos Pd G3) Amine->BrettPhos Promotes Coupling

    Caption: Decision matrix for coupling highly hindered tert-alkylamines.

    Section 1: Amide Bond Formation

    Q: Why do standard coupling agents (EDC/HOBt, DCC) yield <10% product with this amine?

    A: The failure is strictly geometric, not electronic. Standard carbodiimide couplings generate an O-acylisourea or an HOBt-active ester. Both intermediates are exceptionally bulky. When 2-TBDMS-1,1-dimethylethylamine attempts nucleophilic attack, the α -gem-dimethyl groups and the β -TBDMS ether physically collide with the active ester complex, raising the activation energy barrier too high for the reaction to proceed at room temperature. The intermediate simply hydrolyzes back to the starting material before the amine can attack.

    Q: What is the most reliable method for acylating this specific substrate?

    A: Acid fluorides are the gold standard for acylating tert-alkylamines[2]. Unlike acid chlorides, which are prone to ketene formation and moisture degradation, acid fluorides are highly stable. More importantly, the fluoride ion is the smallest possible leaving group. This drastically reduces the steric profile of the electrophile, allowing the hindered amine to approach and execute the addition-elimination mechanism efficiently.

    Mechanism Amine Hindered Amine (alpha-gem-dimethyl) Oacyl O-Acylisourea / HOBt Ester (Bulky Electrophile) Amine->Oacyl Nucleophilic Attack AcylF Acid Fluoride (Compact Electrophile) Amine->AcylF Nucleophilic Attack Fail No Reaction (Steric Repulsion) Oacyl->Fail Blocked by TBDMS & gem-dimethyl Success Amide Bond (Addition-Elimination) AcylF->Success Small F- leaving group

    Caption: Mechanistic resolution of steric hindrance using acid fluorides.

    Quantitative Comparison of Amide Coupling Strategies
    Coupling MethodReagentsTypical YieldReaction TimeMechanistic Notes
    Carbodiimide EDC, HOBt, DIPEA< 10%24–48 hSevere steric clash prevents nucleophilic attack[2].
    Uronium Salt HATU, HOAt, DIPEA30–50%24–48 hRequires elevated temperatures (60°C); HOAt accelerates attack but bulk remains an issue.
    Acid Chloride (COCl)₂, Et₃N40–60%12–24 hProne to ketene formation and side reactions with the TBDMS group if HCl is not strictly scavenged.
    Acid Fluoride Cyanuric Fluoride or TFFH75–95% 2–12 hMinimal steric profile; highly efficient addition-elimination[3].
    Protocol 1: In Situ Acid Fluoride Generation and Amide Coupling

    This protocol utilizes cyanuric fluoride to generate the acid fluoride, ensuring a self-validating, high-yielding reaction.

    • Activation: Dissolve the target carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the solution to -20 °C.

    • Fluorination: Add pyridine (1.0 equiv) followed dropwise by cyanuric fluoride (1.2 equiv). Stir at -20 °C for 1 hour.

    • Filtration: A white precipitate (cyanuric acid) will form, validating the conversion. Filter the mixture rapidly through a pad of Celite to remove the precipitate, and concentrate the filtrate in vacuo to isolate the crude acid fluoride.

    • Coupling: Redissolve the acid fluoride in anhydrous DMF. Add 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

    • Heating: Stir the reaction at 40 °C for 12 hours. The elevated temperature overcomes the final kinetic barrier of the tert-alkylamine.

    • Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, wash with brine to remove DMF, dry over Na₂SO₄, and purify via flash chromatography.

    Section 2: Palladium-Catalyzed C–N Cross-Coupling (Buchwald-Hartwig)

    Q: Can I use standard ligands like XPhos or BINAP to arylate this amine?

    A: No. In the Buchwald-Hartwig amination of primary amines, the rate-limiting step is often the reductive elimination from the Palladium(II) amido complex. Standard ligands fail to force the bulky 2-TBDMS-1,1-dimethylethylamine and the aryl group close enough together to eliminate. Instead, the catalyst rests in the Pd(II) state and eventually decomposes (catalyst deactivation)[4].

    Q: Which catalyst system is engineered for this specific steric profile?

    A: You must use BrettPhos or tBuBrettPhos [4]. Developed specifically by the Buchwald group for hindered primary amines, BrettPhos is a highly electron-rich, bulky biarylphosphine ligand. Its extreme steric bulk on the phosphine forces the palladium center into a low-coordinate state and physically pushes the aryl and amido groups together, drastically accelerating reductive elimination[5].

    Protocol 2: Buchwald-Hartwig Amination using BrettPhos Pd G3

    Using a Generation 3 (G3) precatalyst ensures rapid formation of the active monoligated Pd(0) species without requiring harsh activation conditions.

    • Preparation (Glovebox Recommended): In an inert atmosphere, charge an oven-dried vial with the Aryl Halide (1.0 equiv), 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine (1.2 equiv), and Sodium tert-butoxide (NaOtBu, 1.4 equiv).

    • Catalyst Addition: Add BrettPhos Pd G3 precatalyst (2–5 mol%). The use of the G3 precatalyst is critical as it self-activates at room temperature to form the active L-Pd(0) species.

    • Solvation: Add anhydrous 1,4-dioxane to achieve a concentration of 0.2 M.

    • Reaction: Seal the vial, remove it from the glovebox, and heat the mixture at 80 °C for 12–24 hours.

    • Validation & Workup: Complete conversion is usually indicated by a color change from yellow/orange to dark red/brown. Cool to room temperature, dilute with ethyl acetate, filter through a plug of Celite to remove palladium black and salts, and purify via silica gel chromatography.

    Section 3: Protecting Group Stability FAQs

    Q: Will the TBDMS group survive the acid fluoride or Buchwald-Hartwig conditions?

    A: Yes, the TBDMS group is highly robust under these specific conditions.

    • During Acid Fluoride Coupling: Although fluoride ions ( F− ) are known to cleave silyl ethers (e.g., TBAF deprotection), the fluoride byproduct generated during amide coupling in organic solvents (like DCM/DMF with DIPEA) is heavily solvated and poorly nucleophilic toward silicon. It will not cleave the TBDMS group[3].

    • During Buchwald-Hartwig: TBDMS is completely stable to the anhydrous basic conditions (NaOtBu) and elevated temperatures (80 °C) used in the cross-coupling protocol.

    References

    • Buchwald, S. L., Ruiz-Castillo, P., & Blackmond, D. G. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092.

    • Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 14, 430–433.

    • Schoenebeck, F., et al. (2020). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. National Institutes of Health (NIH) / JACS.

    • Sigma-Aldrich. (2023). 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine Product Specification. MilliporeSigma.

    Sources

    Reference Data & Comparative Studies

    Validation

    TBS vs TIPS Protection Strategies for 1,1-Dimethylethylamine Derivatives: A Comparative Guide

    Strategic Context in Drug Development In the synthesis of complex active pharmaceutical ingredients (APIs)—particularly β -adrenergic agonists, antagonists, and chiral ligands—the 1,1-dimethylethylamine (tert-butylamine)...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Strategic Context in Drug Development

    In the synthesis of complex active pharmaceutical ingredients (APIs)—particularly β -adrenergic agonists, antagonists, and chiral ligands—the 1,1-dimethylethylamine (tert-butylamine) moiety is a ubiquitous pharmacophore. Synthesizing these derivatives frequently requires the transient protection of auxiliary hydroxyl groups.

    For researchers and drug development professionals, selecting the correct silyl ether protecting group is a critical decision that dictates the efficiency, yield, and orthogonality of a multi-step synthetic route. While both tert-Butyldimethylsilyl (TBS) and Triisopropylsilyl (TIPS) ethers are premier choices for hydroxyl protection, their behavior in the presence of a 1,1-dimethylethylamine group differs significantly in terms of installation kinetics and downstream stability 1. This guide provides an objective, data-driven comparison of TBS and TIPS strategies, grounded in mechanistic causality and validated experimental protocols.

    Mechanistic Causality: The Chemoselectivity Paradigm

    A fundamental advantage of utilizing silyl ethers in 1,1-dimethylethylamine derivatives is the inherent O-chemoselectivity . Amines are generally more nucleophilic than alcohols; however, silylation is highly sensitive to the steric environment of the nucleophile.

    The bulky tert-butyl group on the nitrogen atom acts as a massive steric shield. When exposed to bulky silylating agents like TBS-Cl or TIPS-Cl, the trajectory required for the nitrogen lone pair to attack the silicon atom is physically blocked. Consequently, N-silylation is virtually impossible under standard conditions, allowing for quantitative, chemoselective O-silylation without the need to pre-protect the secondary amine 2.

    Chemoselectivity Substrate 1,1-Dimethylethylamino Alcohol Reagent TBS-Cl / TIPS-Cl + Base Substrate->Reagent O_Silyl O-Silylation (Kinetically Favored) Reagent->O_Silyl Fast Attack (Unobstructed O-Nucleophile) N_Silyl N-Silylation (Sterically Blocked) Reagent->N_Silyl Blocked (t-Bu Steric Shield)

    Figure 1: Chemoselectivity workflow demonstrating the steric exclusion of N-silylation in 1,1-dimethylethylamine derivatives.

    Comparative Stability: TBS vs. TIPS

    The stability of a silyl ether is directly proportional to the steric bulk surrounding the silicon atom, which protects the susceptible Si-O bond from nucleophilic attack (e.g., by water or hydroxide).

    • TBS (tert-Butyldimethylsilyl): Contains one bulky tert-butyl group and two small methyl groups. It offers excellent stability against mild bases and nucleophiles but is labile to strong acids.

    • TIPS (Triisopropylsilyl): Contains three isopropyl groups. This creates a uniform, highly effective "steric umbrella" over the silicon atom. TIPS ethers are significantly more robust than TBS ethers, surviving harsher acidic and basic conditions 1.

    Quantitative Stability Data

    The following table summarizes the relative rates of hydrolysis for common silyl ethers, normalized to Trimethylsilyl (TMS) = 1. This data is critical for designing orthogonal deprotection strategies.

    Silyl Ether GroupAcidic Hydrolysis Rate (Relative)Basic Hydrolysis Rate (Relative)Strategic Application in Synthesis
    TMS 11Transient protection; highly labile.
    TES 6410 - 100Mildly stable; cleaved in the presence of TBS.
    TBS 20,000~20,000Standard choice; orthogonal to standard esters.
    TIPS 700,000~100,000Harsher conditions; orthogonal to TBS.
    TBDPS 5,000,000~20,000Extreme acid stability; base stability similar to TBS.

    Data compiled from comparative hydrolysis studies 1.

    Deprotection Kinetics & Thermodynamics

    While acidic or basic hydrolysis relies on breaking the Si-O bond via solvent attack, fluoride-mediated deprotection is the industry standard for both TBS and TIPS groups due to its mild nature and high functional group tolerance.

    The Causality of Fluoride Cleavage: The thermodynamic driving force for this reaction is the formation of the exceptionally strong Si-F bond (~135 kcal/mol), which is significantly more stable than the Si-O bond (~108 kcal/mol) 3. The reaction proceeds via a nucleophilic attack by the fluoride ion (typically from Tetrabutylammonium fluoride, TBAF) onto the silicon atom, forming a transient pentacoordinate siliconate intermediate before collapsing to release the free alcohol 4.

    Deprotection SilylEther Silyl Ether (TBS/TIPS-OR) Pentacoordinate Pentacoordinate Siliconate Intermediate SilylEther->Pentacoordinate F⁻ Attack Fluoride TBAF (F⁻) Fluoride->Pentacoordinate Products Deprotected Alcohol + Silyl Fluoride Pentacoordinate->Products Si-O Cleavage (Thermodynamic Sink)

    Figure 2: Mechanistic pathway of fluoride-mediated deprotection driven by Si-F bond thermodynamics.

    Self-Validating Experimental Protocols

    The following protocols are designed as self-validating systems, incorporating mechanistic rationale to ensure reproducibility when handling 1,1-dimethylethylamine derivatives.

    Protocol A: Chemoselective TBS Protection

    Use when downstream conditions are moderately harsh, but selective deprotection in the presence of robust groups (like benzyl ethers) is required.

    • Initialization: Dissolve the 1,1-dimethylethylamino alcohol (1.0 equiv) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere (0.2 M concentration).

    • Catalytic Base Addition: Add Imidazole (2.2 equiv).

      • Causality: Imidazole serves a dual purpose. It acts as an acid scavenger for the generated HCl and as a nucleophilic catalyst, reacting with TBS-Cl to form a highly reactive N-silylimidazolium intermediate.

    • Reagent Introduction: Cool the reaction mixture to 0 °C. Add TBS-Cl (1.1 equiv) portion-wise.

    • Propagation & Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (stain with Ninhydrin to track the primary/secondary amine). The steric bulk of the tert-butyl group ensures only the O-silyl ether forms.

    • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

    Protocol B: Chemoselective TIPS Protection

    Use when maximum stability is required, particularly if the molecule will be subjected to strong Lewis acids or prolonged basic conditions.

    • Initialization: Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.2 M).

    • Base Selection: Add 2,6-Lutidine (2.0 equiv).

      • Causality: TIPS-Cl is often too sterically hindered to react efficiently with secondary alcohols. Therefore, the highly electrophilic TIPS-Triflate (TIPS-OTf) is used. 2,6-Lutidine is chosen as a non-nucleophilic base to trap triflic acid without competing for the highly reactive silylating agent.

    • Reagent Introduction: Cool to -78 °C (or 0 °C depending on substrate sensitivity). Dropwise add TIPS-OTf (1.2 equiv).

    • Workup: Quench with saturated aqueous NH4​Cl to neutralize the lutidine, extract with Ethyl Acetate, and purify via silica gel chromatography.

    Protocol C: Universal Fluoride-Mediated Deprotection
    • Initialization: Dissolve the TBS- or TIPS-protected substrate in anhydrous THF (0.1 M).

    • Fluoride Addition: Add a 1.0 M solution of TBAF in THF (1.2 equiv for TBS; up to 2.0 equiv and gentle heating to 40 °C may be required for the bulkier TIPS group) 3.

    • Quenching (Critical Step): Once TLC indicates complete consumption of the starting material, quench the reaction with saturated aqueous NH4​Cl .

      • Causality: TBAF is highly basic. Quenching with a mild acidic buffer prevents base-catalyzed side reactions, such as the epimerization of sensitive stereocenters adjacent to the newly liberated alcohol or the amine.

    References

    • Total Synthesis. "TBS Protecting Group: TBS Protection & Deprotection." Total Synthesis.[Link]

    • Chemistry LibreTexts. "16: Silylethers." LibreTexts. [Link]

    • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience.[Link]

    Sources

    Comparative

    Unambiguous Structural Validation of 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine: A Comparative Guide to 2D NMR

    Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Objective methodology comparison, structural elucidation logic, and self-validating 2D NMR protocols. Executi...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Objective methodology comparison, structural elucidation logic, and self-validating 2D NMR protocols.

    Executive Summary: The Analytical Challenge

    In pharmaceutical development, validating the structural integrity of specialized building blocks is a critical quality control step. 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine (also known as O-TBDMS protected 2-amino-2-methyl-1-propanol) presents a unique analytical challenge.

    Due to its severe steric hindrance and the presence of a quaternary carbon (C1), the molecule's proton environments are completely isolated from one another. As a result, traditional 1D 1 H NMR yields a "sea of singlets," and standard homonuclear correlation (COSY) is entirely blind to the molecular backbone[1]. This guide objectively compares standard analytical modalities and demonstrates why 2D Heteronuclear Multiple Bond Correlation (HMBC) is the only definitive method for validating the structural connectivity of this molecule[2].

    Comparative Performance of Analytical Modalities

    While High-Resolution Mass Spectrometry (HRMS) and 1D NMR are standard first-line tools, they fall short of providing unambiguous proof of connectivity for heavily substituted, aliphatic systems[3]. The table below compares the performance of various analytical alternatives.

    Table 1: Modality Comparison for Structural Validation
    Analytical ModalityPrimary OutputPerformance on O-TBDMS-AMPLimitations
    HRMS (ESI-TOF) Exact Mass ( m/z 204.18 [M+H]+ )Confirms elemental composition ( C10​H25​NOSi ).Cannot differentiate structural isomers (e.g., N-TBDMS vs. O-TBDMS).
    FT-IR Vibrational FrequenciesIdentifies -NH 2​ (~3300 cm −1 ) and Si-O-C bands.Lacks atomic-level connectivity data.
    1D 1 H & 13 C NMR Chemical Shifts & IntegrationsIdentifies functional groups; spectra are crowded with overlapping singlets.Cannot prove which methyl groups are attached to which carbon[3].
    2D COSY 3JHH​ Homonuclear CouplingFails. No cross-peaks observed for the backbone.Blocked by the quaternary C1 and oxygen atom[1].
    2D HSQC / HMBC 1JCH​ , 2JCH​ , 3JCH​ HeteronuclearGold Standard. Unambiguously maps the entire carbon skeleton.Requires higher sample concentration and longer acquisition times[4].

    Mechanistic Insights: Bridging the "COSY Gap"

    To understand why 2D NMR is mandatory, we must examine the causality behind the molecule's NMR behavior.

    The structure of 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine consists of:

    • A terminal amine (-NH 2​ ) attached to a quaternary carbon (C1).

    • Two geminal methyl groups attached to C1.

    • A methylene group (C2) attached to C1 and an oxygen atom.

    • A TBDMS protecting group attached to the oxygen.

    Because C1 has no protons, the protons on the C2 methylene group cannot couple to the protons on the gem-dimethyl groups. A standard COSY experiment relies on 3JHH​ scalar coupling, which requires protons on adjacent carbons[5]. Consequently, COSY provides zero information about the core skeleton.

    To bridge this "COSY gap," we must rely on HMBC . HMBC transfers magnetization from protons to carbons that are 2 to 3 bonds away ( 2JCH​ and 3JCH​ ), allowing us to "see" across the quaternary carbon and the heteroatoms[4].

    Workflow cluster_0 Traditional Modalities cluster_1 Advanced 2D NMR Start 2-tert-Butyldimethylsilyloxy- 1,1-dimethylethylamine MS HRMS (m/z 204.18[M+H]+) Start->MS Elemental Composition NMR1D 1D 1H NMR ('Sea of Singlets') Start->NMR1D Functional Groups Fail Incomplete Connectivity (Cannot cross Quaternary C) MS->Fail HSQC HSQC (1J C-H Assignment) NMR1D->HSQC Resolves Overlaps NMR1D->Fail HMBC HMBC (2J, 3J C-H Connectivity) HSQC->HMBC Skeleton Assembly Pass Unambiguous Structural Validation HMBC->Pass

    Analytical Decision Tree for Structural Validation of Hindered Amines

    Experimental Methodology: Self-Validating 2D NMR Protocol

    To ensure a self-validating system, the following protocol utilizes a combination of phase-sensitive HSQC and gradient-selected HMBC[5].

    Step-by-Step Acquisition Workflow
    • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of Chloroform- d (CDCl 3​ ) containing 0.03% v/v TMS as an internal standard. Ensure complete dissolution to maintain high magnetic field homogeneity.

    • 1D Reference Scans:

      • Acquire a standard 1D 1 H NMR (16 scans, 30° pulse, 2s relaxation delay).

      • Acquire a proton-decoupled 1D 13 C NMR (1024 scans, 90° pulse, 2s relaxation delay)[5].

    • HSQC Acquisition ( 1JCH​ ): Run a phase-sensitive gradient-edited HSQC experiment. This will definitively link the isolated proton singlets to their directly attached 13 C signals, resolving the crowded aliphatic region[5].

    • HMBC Acquisition ( 2JCH​ , 3JCH​ ): Run a gradient-selected HMBC experiment. Critical Parameter: Optimize the long-range coupling constant delay for J=8 Hz, which is the standard average for aliphatic 3JCH​ couplings[5].

    • Data Processing: Process the 2D matrices using zero-filling (typically to 2K x 1K data points) and apply a squared sine-bell apodization function to enhance cross-peak resolution.

    Table 2: Quantitative Data & 2D Correlation Matrix

    Note: Chemical shifts ( δ ) are approximate and referenced to TMS in CDCl 3​ .

    Fragment 1 H Shift (ppm)Multiplicity / Int. 13 C Shift (ppm)HSQC ( 1JCH​ )HMBC ( 2JCH​ , 3JCH​ ) Target Carbons
    Si-(CH 3​ ) 2​ 0.05Singlet, 6H-5.5Si-CH 3​ Si-C(CH 3​ ) 3​ (Quat)
    Si-C(CH 3​ ) 3​ 0.90Singlet, 9H25.8t-Bu CH 3​ Si-C(CH 3​ ) 3​ (Quat)
    C1-(CH 3​ ) 2​ 1.10Singlet, 6H28.5gem-CH 3​ C1 (Quat), C2 (CH 2​ )
    -NH 2​ 1.50Broad Singlet, 2HN/ANoneNone
    C2-CH 2​ -O 3.30Singlet, 2H72.4C2 CH 2​ C1 (Quat), gem-CH 3​
    C1 (Quat) N/AN/A52.1NoneCorrelates with H(C2) & H(gem-Me)

    Structural Proof: The Logic of the HMBC Network

    The structural integrity of the molecule is validated by cross-referencing the HMBC correlations. The protocol becomes a self-validating system because the structural assignments must perfectly satisfy the bidirectional magnetization transfers:

    • Proving the Backbone: The methylene protons at 3.30 ppm show a strong 3JCH​ cross-peak to the gem-dimethyl carbons at 28.5 ppm, and a 2JCH​ cross-peak to the quaternary C1 at 52.1 ppm.

    • Reverse Validation: Conversely, the gem-dimethyl protons at 1.10 ppm show a 3JCH​ cross-peak back to the methylene carbon at 72.4 ppm[1].

    This bidirectional confirmation unambiguously locks the C2-C1-gem-dimethyl connectivity in place, proving the molecule's structural integrity without relying on adjacent protons.

    HMBC_Network H_CH2 H(C2) 3.30 ppm C2 C2 (CH2) H_CH2->C2 1J (HSQC) C1 C1 (Quat) H_CH2->C1 2J (HMBC) C_Me C(Me) (gem) H_CH2->C_Me 3J (HMBC) H_Me H(Me) 1.10 ppm H_Me->C2 3J (HMBC) H_Me->C1 2J (HMBC) H_Me->C_Me 1J (HSQC)

    HSQC and HMBC Magnetization Transfers Bypassing the Quaternary Carbon

    Conclusion

    For sterically hindered, quaternary-carbon-containing amines like 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine, traditional 1D NMR and Mass Spectrometry are insufficient for definitive structural validation. By deploying a combined HSQC and HMBC 2D NMR workflow, analytical scientists can bypass the limitations of homonuclear coupling, directly map the carbon skeleton across heteroatoms, and establish an unambiguous, self-validating proof of molecular structure.

    Sources

    Validation

    Comparative Reactivity Guide: 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine vs. Unprotected 2-Amino-2-methyl-1-propanol (AMP)

    Introduction: The Chemoselectivity Challenge In drug development and complex organic synthesis, controlling the reactivity of bifunctional molecules is a fundamental challenge. 2-Amino-2-methyl-1-propanol (AMP) is a clas...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Chemoselectivity Challenge

    In drug development and complex organic synthesis, controlling the reactivity of bifunctional molecules is a fundamental challenge. 2-Amino-2-methyl-1-propanol (AMP) is a classic 1,2-amino alcohol featuring both a primary amine and a sterically hindered primary alcohol[1]. While highly versatile, unprotected AMP presents significant chemoselectivity issues, frequently undergoing dual functionalization or spontaneous cyclization into 2-oxazolines when reacted with electrophiles[2].

    To harness the nitrogen's nucleophilicity without oxygen interference, researchers employ its O-protected derivative: 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine (TBDMS-AMP) [3]. By masking the hydroxyl group with a bulky silyl ether, TBDMS-AMP acts as a monofunctional primary amine. This strategic protection is critical in the synthesis of complex active pharmaceutical ingredients (APIs), such as the antihypertensive agent Timolol[4].

    Mechanistic Reactivity Profiles

    Unprotected AMP (CAS 124-68-5): The Bifunctional Challenge

    AMP possesses a highly nucleophilic amine (pKa ~9.7) and a primary alcohol[5]. When reacted with electrophiles like acyl chlorides or carboxylic acids, N-acylation occurs first. However, under elevated temperatures or dehydrating conditions, the adjacent hydroxyl group attacks the newly formed amide carbonyl[6]. This intramolecular cyclization eliminates water, driving the formation of a stable 5-membered 2-oxazoline ring[2]. While useful for synthesizing oxazoline ligands and chiral auxiliaries[7], this pathway is highly detrimental when a stable, linear amide or secondary amine is the target.

    TBDMS-AMP (CAS 117460-98-7): Chemoselective N-Functionalization

    TBDMS-AMP mitigates these side reactions through steric shielding and electronic masking. The tert-butyldimethylsilyl (TBDMS) group is exceptionally stable to basic conditions and mild nucleophiles. Its massive steric bulk physically blocks electrophiles from approaching the oxygen atom, while completely eliminating the possibility of oxazoline cyclization (since the oxygen lacks a free proton and cannot serve as a leaving group or internal nucleophile). Consequently, TBDMS-AMP undergoes clean N-alkylation or N-acylation, making it an ideal building block for APIs[4].

    Reactivity Acyl Electrophile (e.g., Acyl Chloride) AMP AMP (Unprotected) Acyl->AMP TBDMS TBDMS-AMP (Protected) Acyl->TBDMS AmideOH N-Acyl-AMP (Intermediate) AMP->AmideOH N-Acylation AmideTBS N-Acyl-TBDMS-AMP (Stable Amide) TBDMS->AmideTBS Selective N-Acylation (No Cyclization) Oxazoline 2-Oxazoline (Cyclized Product) AmideOH->Oxazoline Dehydration (-H2O)

    Caption: Divergent Reactivity Pathways of AMP vs TBDMS-AMP with Electrophiles.

    Experimental Methodologies (Self-Validating Systems)

    Protocol 1: Synthesis of 2-Oxazolines using Unprotected AMP

    Causality: To drive oxazoline formation, excess AMP is used to ensure complete condensation, while open-vessel microwave heating facilitates the continuous removal of water, shifting the equilibrium toward the cyclized product[2].

    • Reaction Setup: Combine the target carboxylic acid (1.0 eq) with 2-amino-2-methyl-1-propanol (AMP) (3.0 eq) in an open microwave vessel[2]. No solvent is required as AMP acts as both reactant and solvent.

    • Cyclization: Irradiate the mixture at 170 °C for 15–25 minutes[2]. The open vessel allows for the evaporation of the water byproduct, preventing amide hydrolysis.

    • Isolation: Cool the mixture to room temperature, dissolve in dichloromethane, and wash with distilled water (2×20.0 mL) to remove excess AMP[7].

    • Validation: Dry the organic layer over anhydrous Na2SO4, concentrate using a rotary evaporator, and purify via silica gel chromatography (dichloromethane-ether 4:1) to isolate the pure 2-oxazoline[7].

    Protocol 2: Selective N-Alkylation using TBDMS-AMP (Timolol Intermediate Synthesis)

    Causality: The TBDMS group prevents O-alkylation during the nucleophilic attack on an epoxide. The subsequent deprotection utilizes the high fluorophilicity of silicon, ensuring the delicate amine structure remains intact.

    • N-Alkylation: Dissolve TBDMS-AMP (1.0 eq) and the target epoxide (e.g., a morpholino-thiadiazole derivative for Timolol) (1.0 eq) in anhydrous ethanol[4].

    • Coupling: Reflux the mixture under an inert argon atmosphere for 12 hours. The steric bulk of the TBDMS group ensures strictly N-attack on the less hindered side of the epoxide.

    • Intermediate Isolation: Concentrate the mixture under reduced pressure to yield the O-protected intermediate.

    • Deprotection: Dissolve the crude intermediate in tetrahydrofuran (THF) and add Tetrabutylammonium fluoride (TBAF) (1.2 eq). Stir at room temperature for 2 hours. The fluoride ion selectively cleaves the Si-O bond.

    • Validation: Quench with saturated aqueous NH4Cl, extract with ethyl acetate, dry, and purify to obtain the final N-alkylated amino alcohol. The absence of O-alkylated byproducts validates the protection strategy.

    Workflow Step1 Step 1: N-Functionalization React TBDMS-AMP with Electrophile (e.g., Epoxide) Step2 Step 2: Isolation Aqueous Workup (TBDMS ether remains intact) Step1->Step2 Step3 Step 3: Deprotection Treat with TBAF to cleave Si-O bond Step2->Step3 Step4 Step 4: Final Product Pure N-substituted amino alcohol isolated Step3->Step4

    Caption: Experimental Workflow for Selective N-Functionalization and Deprotection.

    Quantitative Data Comparison

    Property / Reactivity MetricUnprotected AMP (CAS 124-68-5)TBDMS-AMP (CAS 117460-98-7)
    Nucleophilic Sites Bifunctional (N and O)Monofunctional (N only)
    Reaction with Acyl Chlorides N-Acylation followed by O-CyclizationStrictly N-Acylation
    Oxazoline Formation Potential High (Spontaneous under heat/dehydration)None (Oxygen is masked)
    Steric Hindrance at Oxygen LowExtremely High
    Deprotection Requirement N/ARequires TBAF or acidic conditions
    Primary Synthetic Application Oxazoline ligands, pH buffers, cosmeticsComplex API synthesis (e.g., Timolol)

    References

    • [1] Title: 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem Source: nih.gov URL:

    • [3] Title: CAS No : 117460-98-7 | Product Name : 2-Tert-Butyldimethylsilyloxy-1,1-dimethylethylamine Source: pharmaffiliates.com URL:

    • Title: 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine | 117460-98-7 - Sigma-Aldrich Source: sigmaaldrich.com URL:

    • [5] Title: 2-Amino-2-methyl-1-propanol BioXtra, = 95 124-68-5 - Sigma-Aldrich Source: sigmaaldrich.com URL:

    • [2] Title: Open vessel mode microwave-assisted synthesis of 2-oxazolines from carboxylic acids - PMC Source: nih.gov URL:

    • [7] Title: 2-Amino-2-methyl-1-propanol- Reaction / Application on synthetic works - ChemicalBook Source: chemicalbook.com URL:

    • [6] Title: A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid Source: mdpi.com URL:

    • [4] Title: CAS No : 117460-98-7 | Product Name : 2-Tert-Butyldimethylsilyloxy-1,1-dimethylethylamine Source: pharmaffiliates.com URL:

    Sources

    Comparative

    LC-MS Analysis for Identifying 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine Degradation Products: A Methodological Comparison Guide

    The analysis of 2-tert-butyldimethylsilyloxy-1,1-dimethylethylamine—a tert-butyldimethylsilyl (TBDMS) protected derivative of 2-amino-2-methyl-1-propanol (AMP)—presents a classic "polarity paradox" in analytical chemistr...

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    Author: BenchChem Technical Support Team. Date: March 2026

    The analysis of 2-tert-butyldimethylsilyloxy-1,1-dimethylethylamine—a tert-butyldimethylsilyl (TBDMS) protected derivative of 2-amino-2-methyl-1-propanol (AMP)—presents a classic "polarity paradox" in analytical chemistry. The intact molecule is highly lipophilic due to the bulky TBDMS protecting group, making it easily retained on standard Reversed-Phase Liquid Chromatography (RPLC) columns. However, its primary degradation pathways strip away this lipophilicity.

    To accurately profile the degradation landscape of this compound, analytical scientists must navigate the extreme polarity shift between the parent compound and its degradants. This guide objectively compares three distinct LC-MS approaches—HILIC-MS, High-pH RPLC-MS, and Derivatization-Targeted LC-MS—providing the mechanistic rationale and validated protocols necessary for robust method development.

    The Mechanistic Pathways of Degradation

    Before selecting an analytical method, it is critical to understand the chemical nature of the analytes. The TBDMS ether is susceptible to acidic and thermal hydrolysis, yielding the free alcohol/amine, AMP. In oxidative environments, AMP further degrades into cyclic oxazolidinones such as 4,4-dimethyl-1,3-oxazolidin-2-one (DMOZD) and short-chain organic acids like formate and oxalate, a pathway extensively documented in carbon capture degradation studies (1)[1].

    degradation_pathway TBDMS 2-TBDMS-oxy-1,1-dimethylethylamine (Highly Lipophilic) AMP 2-Amino-2-methyl-1-propanol (AMP) (Highly Polar) TBDMS->AMP Hydrolysis / Deprotection (Loss of TBDMS-OH) DMOZD 4,4-Dimethyl-1,3-oxazolidin-2-one (Cyclic Degradant) AMP->DMOZD Oxidative Degradation Acids Formate / Oxalate (Terminal Oxidation) AMP->Acids Advanced Oxidation

    Fig 1. Primary degradation pathways of TBDMS-protected 1,1-dimethylethylamine.

    Comparative Analysis of LC-MS Workflows

    The transition from a highly lipophilic precursor to highly polar, poorly retained degradation products means standard acidic RPLC methods will fail. AMP will elute in the void volume, suffering from severe ion suppression. We compare three distinct strategies to overcome this:

    method_selection Sample Degradation Mixture HILIC HILIC-MS (High Organic) Sample->HILIC Target: AMP & Polar Metabolites RPLC High-pH RPLC-MS (Aqueous/Organic) Sample->RPLC Target: Intact TBDMS & Moderately Polar Deriv DEEMM Derivatization + RPLC-MS Sample->Deriv Target: Trace Amines (High Sensitivity)

    Fig 2. Decision matrix for selecting the optimal LC-MS analytical workflow.

    Quantitative Method Comparison
    Performance MetricHigh-pH RPLC-MSHILIC-MSDEEMM Derivatization + RPLC-MS
    Retention of Intact TBDMS-Amine Excellent Poor (Elutes near void)Excellent (Requires matrix match)
    Retention of AMP (Degradant) Poor to ModerateExcellent Excellent (As hydrophobic derivative)
    MS Sensitivity for AMP ModerateHigh (Enhanced desolvation)Very High (Neutral loss scanning)
    Sample Prep Complexity Low (Dilute & Shoot)Low (Dilute in ACN)High (Incubation & Quenching)
    Primary Use Case Purity profiling of intact APIProfiling polar degradation productsTrace-level quantitation of amines

    Experimental Protocols & Mechanistic Rationale

    As an application scientist, method development cannot rely on trial and error; it must be driven by physicochemical causality. Below are self-validating protocols for the two most common approaches.

    Protocol A: HILIC-MS for Polar Degradation Products

    Mechanistic Rationale: HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) where water acts as the strong eluting solvent. The high organic mobile phase (acetonitrile) facilitates rapid droplet fission and desolvation in the Electrospray Ionization (ESI) source. This drastically improves the ionization efficiency of polar amines compared to highly aqueous RPLC conditions, as demonstrated by 2[2].

    Step-by-Step Methodology:

    • Column Selection: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.125% Formic Acid (pH ~3.0). Causality: Ionic strength is strictly required in HILIC to prevent secondary ion-exchange interactions with surface silanols.

    • Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water with 0.125% Formic Acid.

    • Gradient: Isocratic hold at 100% B for 2 mins, then linear gradient to 50% B over 8 mins. Flow rate: 0.4 mL/min.

    • Sample Diluent: Samples must be diluted in at least 75% Acetonitrile. Injecting highly aqueous samples in HILIC causes severe peak splitting.

    System Suitability (Self-Validation): Inject a 50 ng/mL AMP standard. The retention factor ( k′ ) must be ≥2.5 . If k′<2.5 , the sample diluent contains too much water, causing the analyte to partition poorly into the stationary aqueous layer.

    Protocol B: High-pH RPLC-MS for Intact Precursor Profiling

    Mechanistic Rationale: Amines with high pKa values (AMP pKa ~9.7) are fully protonated at standard acidic LC-MS pH, causing them to elute in the void volume. By raising the mobile phase pH to 9.5 using ammonium bicarbonate, the amine is partially deprotonated. This increases its logP, enabling retention on C18 phases without the need for derivatization, as established by 3[3].

    Step-by-Step Methodology:

    • Column Selection: Hybrid-silica column stable at high pH, e.g., Waters XBridge C18 (2.1 x 100 mm, 2.5 µm).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.5 with Ammonium Hydroxide.

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 5% B to 95% B over 12 mins. Flow rate: 0.3 mL/min.

    • MS Detection: ESI Positive mode. Ensure the capillary voltage is optimized, as high pH can sometimes suppress positive ionization (though AMP ionizes well under these conditions).

    System Suitability (Self-Validation): Inject a mixed standard of Intact TBDMS-amine and AMP. The resolution ( Rs​ ) between the two peaks must be >5.0 . The tailing factor for AMP must be ≤1.5 . Excessive tailing indicates active silanol interactions, signaling that the column's hybrid matrix is failing or the pH is insufficiently buffered.

    Protocol C: Derivatization-Targeted Analysis (DEEMM)

    For ultra-trace detection of the AMP degradant, pre-column derivatization using diethyl ethoxymethylenemalonate (DEEMM) is highly effective. DEEMM reacts with primary amines to form a hydrophobic derivative that is easily retained on RPLC. Furthermore, DEEMM-derivatized amines exhibit a highly predictable collision-induced dissociation (CID) fragmentation, losing a neutral ethanol molecule ([M+H-46]+). This allows for highly specific Neutral Loss Scanning (NLS) on a triple quadrupole mass spectrometer, effectively filtering out all non-amine background noise (4)[4].

    References

    • Agilent Technologies. Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC. Available at: [Link]

    • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available at: [Link]

    • Gouedard et al. / ResearchGate. Oxidative Degradation of Aqueous 2-Amino-2-methyl-1-propanol Solvent for Postcombustion CO2 Capture. Available at: [Link]

    • University of Tartu. Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. Available at: [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine

    Comprehensive Safety and Operational Guide for Handling 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine As a Senior Application Scientist, I frequently consult on the safe handling of reactive pharmaceutical intermed...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Safety and Operational Guide for Handling 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine

    As a Senior Application Scientist, I frequently consult on the safe handling of reactive pharmaceutical intermediates. 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine (CAS: 117460-98-7) is a highly specialized, moisture-sensitive intermediate primarily utilized in the 1[1]. To build a self-validating safety protocol, we must first understand the chemical causality of the hazards this compound presents.

    Chemical Profile & Mechanistic Hazard Assessment

    This compound presents dual chemical hazards that dictate strict handling protocols:

    • Corrosivity (Amine Core): Similar to its parent structural analog, 2[2], the 1,1-dimethylethylamine moiety is highly basic and nucleophilic. Upon contact with skin moisture or ocular fluid, it rapidly saponifies epidermal lipids and denatures proteins, leading to severe chemical burns.

    • Hydrolysis (Silyl Ether Linkage): The tert-butyldimethylsilyl (TBDMS) protecting group is generally stable, but in the presence of ambient moisture and acidic/basic microenvironments, it can hydrolyze. This releases silanol byproducts and free 2-amino-2-methyl-1-propanol, altering the vapor pressure and toxicity profile of the handling environment.

    Table 1: Chemical Identity & Quantitative Properties

    PropertyValueSource
    CAS Number 117460-98-71[1]
    Molecular Formula C10H25NOSi3[3]
    Molecular Weight 203.4 g/mol 3[3]
    Physical State Colorless Oil1[1]

    Mandatory Personal Protective Equipment (PPE) Matrix

    Standard laboratory PPE is insufficient for handling concentrated, reactive amines. The following matrix outlines the required gear and the mechanistic rationale behind each choice.

    Table 2: PPE Specifications and Causality

    PPE CategorySpecificationCausality / Rationale
    Gloves Heavy-duty Butyl Rubber or Nitrile (≥ 0.11 mm thickness)Amines rapidly permeate standard latex. Butyl rubber provides superior breakthrough times (>480 mins) for aliphatic amines.
    Eye Protection Tight-fitting chemical splash goggles + Face shield (8-inch minimum)High risk of permanent ocular damage from basic amine vapors or accidental liquid splashes.
    Body Protection Flame-resistant (FR) lab coat (e.g., Nomex)Protects against potential flammability of the organic oil and corrosive contact.
    Respiratory Fume hood (Face velocity 80-100 fpm) or APR with ABEK cartridgeMitigates inhalation of basic amine vapors and volatile hydrolysis byproducts.

    Experimental Protocol: Moisture-Free Transfer & Handling

    To prevent TBDMS hydrolysis and amine oxidation, this compound must be handled under an inert atmosphere (Nitrogen or Argon) using a self-validating Schlenk line technique.

    • Step 1: System Purging. Cycle the receiving flask on the Schlenk line with vacuum and Argon three times. Heat-dry the flask during the first vacuum cycle to eliminate trace surface moisture. Validation: The pressure gauge should read <0.1 Torr before backfilling with Argon.

    • Step 2: PPE Verification. Don the specialized PPE matrix outlined in Table 2. Ensure the fume hood sash is positioned at the lowest functional working height.

    • Step 3: Syringe Preparation. Purge a gas-tight glass syringe (equipped with a non-coring needle) with Argon three times by drawing from an inert gas line.

    • Step 4: Reagent Transfer. Insert the needle through the septum of the 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine reagent bottle. Withdraw the required volume slowly to prevent cavitation. Transfer the colorless oil to the receiving flask dropwise to monitor for unexpected exotherms.

    • Step 5: Post-Transfer Cleaning. Immediately rinse the syringe with a non-protic solvent (e.g., anhydrous dichloromethane or toluene) to prevent the basic amine from seizing the glass plunger, followed by a final isopropyl alcohol rinse.

    Spill Response & Disposal Plan

    In the event of a spill, standard solvent cleanup procedures will fail and potentially exacerbate the hazard. Follow this targeted protocol:

    • Step 1: Evacuation & Isolation. If >50 mL is spilled outside the fume hood, evacuate the immediate area. Ensure all ignition sources are eliminated.

    • Step 2: Neutralization. Do NOT use water, as it will accelerate TBDMS hydrolysis and spread the corrosive amine. Apply a commercial acidic amine-neutralizing spill kit (containing solid sodium bisulfate or citric acid) to the spill perimeter, working inward. Causality: This converts the volatile free base into a stable, non-volatile ammonium salt without causing a dangerous thermal runaway.

    • Step 3: Absorption. Cover the neutralized mixture with an inert absorbent like vermiculite or dry sand.

    • Step 4: Disposal. Sweep the absorbed material using non-sparking tools into a highly visible, chemically compatible hazardous waste container (e.g., high-density polyethylene, HDPE). Label as "Corrosive Organic Waste - Amine Salts" for EPA-compliant incineration.

    Operational Workflow Visualization

    SafeHandling Storage Inert Storage (Argon/Nitrogen) PPE Don Specialized PPE (Butyl/Nitrile, Face Shield) Storage->PPE FumeHood Transfer to Fume Hood (Schlenk Line Setup) PPE->FumeHood Handling Syringe Transfer (Moisture-Free) FumeHood->Handling Spill Spill Event? Handling->Spill CleanUp Neutralize with Solid Acid & Absorbent Spill->CleanUp Yes Reaction Proceed to Synthesis (e.g., Timolol Intermediate) Spill->Reaction No Disposal Aqueous Quench & Organic Waste Disposal CleanUp->Disposal Reaction->Disposal

    Workflow for handling and disposing of moisture-sensitive amine intermediates.

    References

    • CAS No : 117460-98-7 | Product Name : 2-Tert-Butyldimethylsilyloxy-1,1-dimethylethylamine , Pharmaffiliates.1

    • Timolol-impurities , Pharmaffiliates. 3

    • 2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine | 117460-98-7 , Sigma-Aldrich. 4

    • Tert-Butylamine | C4H11N | CID 6385 , PubChem (National Institutes of Health). 2

    Sources

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